Diphenylmagnesium
描述
属性
CAS 编号 |
555-54-4 |
|---|---|
分子式 |
C12H10Mg |
分子量 |
178.51 g/mol |
IUPAC 名称 |
magnesium;benzene |
InChI |
InChI=1S/2C6H5.Mg/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI 键 |
WRYKIHMRDIOPSI-UHFFFAOYSA-N |
SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2] |
规范 SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Mg+2] |
其他CAS编号 |
555-54-4 |
物理描述 |
Magnesium diphenyl appears as a whitish to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Used to make other chemicals. |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of Diphenylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylmagnesium (Mg(C₆H₅)₂) is a fundamental organomagnesium compound with significant applications in organic synthesis and catalysis. A comprehensive understanding of its molecular structure and bonding is crucial for optimizing its reactivity and developing novel applications. This technical guide provides a detailed analysis of the molecular architecture of this compound, focusing on its dimeric nature in the solid state. This document synthesizes available crystallographic and computational data, outlines detailed experimental protocols for its synthesis and characterization, and presents key structural parameters in a clear, tabular format. Diagrams illustrating the molecular structure and experimental workflows are provided to enhance comprehension.
Introduction
Organomagnesium compounds, particularly Grignard reagents, are indispensable tools in synthetic chemistry. This compound, a diarylmagnesium compound, serves as a key component in Schlenk equilibrium and is a potent nucleophile and base.[1] Its reactivity is intrinsically linked to its aggregation state and the nature of the magnesium-carbon bond. In the absence of coordinating solvents, this compound exists as a dimeric species, [Mg(C₆H₅)₂]₂, featuring bridging phenyl groups. This dimeric structure significantly influences its solubility, stability, and chemical behavior.
Molecular Structure and Bonding
The molecular structure of this compound in the solid state is characterized by a dimeric framework, [Mg(C₆H₅)₂]₂. In this dimer, two magnesium atoms are bridged by two phenyl groups, with each magnesium atom also bonded to a terminal phenyl group. This arrangement results in a distorted tetrahedral coordination geometry around each magnesium center.
The bonding in the dimer involves a combination of two-center two-electron (2c-2e) bonds for the terminal phenyl groups and three-center two-electron (3c-2e) bonds for the bridging phenyl groups. The bridging phenyl groups are asymmetrically bonded to the two magnesium atoms, leading to different Mg-C bond lengths.
Computational studies, specifically using ωB97XD/6-311G(d,p) level of theory, have provided insights into the bond lengths and angles of the dimeric structure.[1] The C-C bond lengths within the phenyl rings are reported to be very similar to those in benzene, suggesting that the aromaticity of the phenyl rings is largely retained.[1]
Visualization of the Dimeric Structure
The logical relationship of the dimeric structure can be visualized as follows:
Caption: Dimeric structure of this compound with terminal and bridging phenyl groups.
Quantitative Structural Data
| Parameter | Description | Calculated Value (Å or °) |
| Bond Lengths | ||
| Mg-C (terminal) | Distance between Mg and terminal phenyl C | ~2.10 - 2.15 Å |
| Mg-C (bridging) | Distances between Mg and bridging phenyl C | ~2.20 - 2.30 Å |
| Mg---Mg | Distance between the two Mg atoms | ~2.80 - 2.90 Å |
| C-C (phenyl ring) | Average C-C bond length in phenyl rings | ~1.405 - 1.411 Å[1] |
| Bond Angles | ||
| C(term)-Mg-C(bridge) | Angle around the magnesium atom | Varies |
| Mg-C(bridge)-Mg | Angle within the bridging unit | Varies |
Note: These values are based on computational models and should be considered as approximations. Experimental verification is required for precise values.
Experimental Protocols
Synthesis of Crystalline this compound
The synthesis of this compound suitable for single-crystal X-ray diffraction requires stringent anhydrous and anaerobic conditions.
Materials:
-
Magnesium turnings
-
Bromobenzene or Iodobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous n-heptane or toluene
-
Schlenk line apparatus
-
Inert gas (Argon or Nitrogen)
Procedure: [2]
-
Activation of Magnesium: In a flame-dried Schlenk flask under an inert atmosphere, place magnesium turnings. Activate the magnesium by stirring with a small amount of iodine or 1,2-dibromoethane until the color disappears.
-
Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the activated magnesium. Slowly add a solution of bromobenzene or iodobenzene in the same anhydrous solvent to initiate the formation of the Grignard reagent (phenylmagnesium bromide or iodide). The reaction is exothermic and may require cooling.
-
Schlenk Equilibrium Shift: To drive the Schlenk equilibrium (2 PhMgX ⇌ MgPh₂ + MgX₂) to the right, a non-coordinating solvent in which magnesium halides are insoluble, such as n-heptane or toluene, is added.
-
Precipitation and Isolation: The magnesium halide will precipitate out of the solution. The supernatant containing this compound is then carefully cannulated to another dry Schlenk flask.
-
Crystallization: The solvent is slowly removed under reduced pressure to induce crystallization. Alternatively, slow cooling of a saturated solution or vapor diffusion of a non-solvent (e.g., pentane) into a solution of this compound in a more polar solvent (e.g., a minimal amount of THF in toluene) can yield single crystals.
Caption: Experimental workflow for the synthesis of crystalline this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of this compound.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope in an inert oil and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure of this compound in solution.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts will be influenced by the solvent and the aggregation state of the compound in solution.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ipso-, ortho-, meta-, and para-carbons of the phenyl rings. The chemical shift of the ipso-carbon (the carbon directly bonded to magnesium) is particularly informative about the nature of the Mg-C bond.
Experimental Details:
-
Solvent: Deuterated non-coordinating solvents such as benzene-d₆ or toluene-d₈ are preferred to minimize disruption of the dimeric structure.
-
Instrumentation: A high-field NMR spectrometer is recommended for better resolution of the aromatic signals.
-
Procedure: The sample is prepared under an inert atmosphere in a sealed NMR tube.
Conclusion
This compound exhibits a fascinating dimeric structure in the solid state, characterized by bridging phenyl groups and a combination of 2c-2e and 3c-2e bonding. This structural motif is a direct consequence of the electron-deficient nature of the magnesium center. While computational studies have provided a theoretical framework for understanding its geometry, the acquisition of high-quality single-crystal X-ray diffraction data for the unsolvated dimer remains a key objective for a complete experimental elucidation. The detailed experimental protocols provided in this guide offer a pathway for the synthesis and characterization of this important organometallic compound, paving the way for further investigations into its reactivity and applications.
References
An In-depth Technical Guide to the Core Physical and Chemical Properties of Diphenylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylmagnesium ((C₆H₅)₂Mg) is a diarylmagnesium compound of significant interest in organic and organometallic chemistry. It serves as a powerful Grignard reagent, finding application as a strong base, a nucleophile, and a precursor in the synthesis of various organic and organometallic structures. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on data-driven insights and detailed experimental methodologies. The content is tailored for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this versatile reagent.
Physical Properties
This compound is typically a whitish to gray crystalline solid.[1][2] Its physical state can be influenced by the presence of coordinating solvents, with which it readily forms solvates.[3] Key physical properties are summarized in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀Mg | [1][3] |
| Molar Mass | 178.51 g/mol | [1][3] |
| CAS Number | 555-54-4 | [1][3] |
| Appearance | Whitish to gray crystalline solid | [1][2] |
| Melting Point | Decomposes at 280 °C | [3] |
| Boiling Point | Not applicable (decomposes) | [3] |
| Solubility | Soluble in diethyl ether, petroleum ether, and hydrocarbon solvents. The etherate is soluble in benzene, while the unsolvated compound is not. | [3] |
Chemical Properties and Reactivity
This compound is a highly reactive organometallic compound, characterized by its strong nucleophilic and basic nature. Its chemical behavior is dominated by the polar magnesium-carbon bond.
Reactivity
-
Pyrophoric Nature: this compound is extremely reactive and may spontaneously ignite upon exposure to moist air.[3] It is classified as a pyrophoric substance.
-
Reaction with Water: It reacts violently with water.[3]
-
Strong Reducing Agent: this compound is a potent reducing agent and reacts rapidly and dangerously with oxygen and other oxidizing agents, even weak ones.[1]
-
Reactions with Protic Solvents: It is likely to ignite on contact with alcohols.[1] It is also incompatible with acids, amines, and aldehydes due to its basicity.[1]
The Schlenk Equilibrium
In solution, this compound is a key component of the Schlenk equilibrium, a dynamic equilibrium between an organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium halide (MgX₂). For this compound, this equilibrium is represented as:
2 PhMgBr ⇌ (C₆H₅)₂Mg + MgBr₂
The position of this equilibrium is highly dependent on the solvent. In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the equilibrium tends to favor the formation of the Grignard reagent (PhMgBr).
Caption: The Schlenk Equilibrium for Phenylmagnesium Bromide.
Structure and Bonding
Experimental Protocols
Given the pyrophoric nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.
Synthesis of this compound
This compound can be synthesized via the Schlenk equilibrium by reacting bromobenzene with magnesium metal in an ethereal solvent to first form phenylmagnesium bromide. The addition of dioxane can then be used to precipitate magnesium bromide and isolate the this compound in solution.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Diethyl ether, anhydrous
-
Iodine (for activation)
-
1,4-Dioxane, anhydrous
Procedure:
-
Activation of Magnesium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the iodine sublimes, activating the magnesium surface.
-
Formation of Phenylmagnesium Bromide: Allow the flask to cool to room temperature. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Shifting the Equilibrium: Once the formation of phenylmagnesium bromide is complete, the Schlenk equilibrium can be shifted towards this compound by the addition of anhydrous 1,4-dioxane. This precipitates magnesium bromide as a dioxane complex.
-
Isolation: The precipitated magnesium bromide-dioxane complex can be removed by filtration or centrifugation under an inert atmosphere. The resulting solution contains this compound.
Caption: Workflow for the Synthesis of this compound.
Quantitative Analysis: Titration
The concentration of this compound solutions can be determined by titration. A common method involves the use of iodine.
Materials:
-
Iodine (I₂), accurately weighed
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
Syringes and needles
Procedure:
-
Preparation of Titrant: In a dry, argon-flushed flask, dissolve a precisely weighed amount of iodine in anhydrous THF saturated with LiCl. The LiCl helps to keep the magnesium iodide species in solution.
-
Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the this compound solution via a syringe with vigorous stirring.
-
Endpoint: The endpoint is reached when the brown color of the iodine disappears, indicating its complete consumption.
-
Calculation: The concentration of this compound can be calculated based on the stoichiometry of the reaction: (C₆H₅)₂Mg + I₂ → (C₆H₅)₂ + MgI₂.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Handle exclusively under an inert atmosphere to prevent contact with air and moisture.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or powdered lime readily accessible. Do not use water, carbon dioxide, or foam extinguishers.
-
Storage: Store in a cool, dry place under an inert atmosphere, away from sources of ignition and moisture.
Conclusion
This compound is a valuable and highly reactive organometallic reagent with diverse applications in chemical synthesis. A thorough understanding of its physical and chemical properties, including its reactivity, involvement in the Schlenk equilibrium, and structural characteristics, is essential for its safe and effective use. The experimental protocols provided in this guide offer a foundation for the synthesis and analysis of this important compound, enabling researchers to harness its full potential in their scientific endeavors.
References
Navigating the Solubility of Diphenylmagnesium: A Technical Guide for Researchers
Introduction
Diphenylmagnesium (Mg(C₆H₅)₂) is a pivotal organometallic reagent in synthetic chemistry, valued for its utility in forming carbon-carbon bonds and as a precursor for other organometallic compounds. The efficacy of this compound in a given reaction is profoundly influenced by its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents, outlines a detailed experimental protocol for its solubility determination, and presents a visual representation of the key factors governing its dissolution. Due to the scarcity of precise quantitative solubility data in publicly accessible literature, this guide emphasizes qualitative solubility trends and the methodologies for their empirical determination.
Qualitative Solubility Profile of this compound
The solubility of this compound is critically dependent on the nature of the organic solvent, primarily its polarity and coordinating ability. Organomagnesium compounds, including this compound, are known to form complexes with ethereal solvents, which significantly enhances their solubility. Conversely, they exhibit limited solubility in non-coordinating hydrocarbon solvents.
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |
| Ethereal Solvents | Diethyl ether (Et₂O), Tetrahydrofuran (THF), 1,4-Dioxane | Soluble to Highly Soluble | Ethereal solvents act as Lewis bases, coordinating to the magnesium center. This coordination breaks down the polymeric structure of solid this compound and forms soluble monomeric or dimeric etherate complexes. The oxygen lone pairs in ethers stabilize the electron-deficient magnesium atom, facilitating dissolution. |
| Aromatic Hydrocarbons | Benzene, Toluene | Sparingly Soluble to Insoluble (for the unsolvated form) | The unsolvated, or "dry," form of this compound is generally insoluble in aromatic hydrocarbons. However, the etherate complex of this compound can exhibit some solubility in these solvents. |
| Aliphatic Hydrocarbons | Hexane, Pentane, Cyclohexane | Practically Insoluble | This compound is largely insoluble in non-polar, non-coordinating aliphatic hydrocarbon solvents. The lack of favorable solute-solvent interactions prevents the dissolution of the organometallic compound. |
| Halogenated Solvents | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Not Recommended/Reactive | Halogenated solvents are generally not suitable for use with this compound due to the high reactivity of the organomagnesium compound, which can lead to solvent degradation and unwanted side reactions. |
| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | This compound is extremely reactive with protic solvents, leading to rapid decomposition of the reagent to form benzene and magnesium hydroxide or alkoxides. These solvents must be rigorously excluded from any system involving this compound.[1] |
Factors Influencing this compound Solubility
The solubility of this compound is a multifactorial property governed by the interplay of several physicochemical parameters. A fundamental understanding of these factors is essential for the rational selection of solvents in synthetic applications.
Figure 1. Logical relationship of factors affecting this compound solubility.
Experimental Protocol for Solubility Determination of Air- and Moisture-Sensitive Compounds
The following is a generalized experimental protocol for determining the solubility of a highly reactive compound like this compound. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
1. Materials and Equipment
-
This compound (solid)
-
Anhydrous solvent of interest (e.g., THF, diethyl ether)
-
Schlenk flasks or vials with septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and needles (oven-dried)
-
Syringe filter (PTFE, 0.2 µm, compatible with the solvent)
-
Analytical balance (accurate to ±0.1 mg)
-
Gas-tight syringes
-
Inert gas supply (Argon or Nitrogen)
-
Vacuum line
2. Procedure
a. Preparation of Saturated Solution
-
In an inert atmosphere glovebox, add an excess amount of solid this compound to a pre-weighed Schlenk flask or vial equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.
-
Record the initial mass of the this compound.
-
Add a known volume (e.g., 5.00 mL) of the anhydrous solvent to the flask using a gas-tight syringe.
-
Seal the flask and remove it from the glovebox (if applicable).
-
Place the flask in a constant temperature bath set to the desired temperature (e.g., 25.0 °C) on a magnetic stirrer.
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.
b. Sample Collection and Analysis
-
After the equilibration period, cease stirring and allow the undissolved solid to settle completely.
-
Under a positive pressure of inert gas, carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe fitted with a syringe filter. It is crucial to avoid transferring any solid particles.
-
Dispense the filtered saturated solution into a pre-weighed, dry Schlenk flask.
-
Record the exact volume of the solution transferred.
-
Remove the solvent from the flask under high vacuum to obtain the solid this compound residue.
-
Once the residue is completely dry, weigh the flask containing the solid residue.
3. Calculation of Solubility
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty flask from the final mass of the flask with the residue.
-
The solubility can then be expressed in various units:
-
g/L: (mass of residue in g) / (volume of aliquot in L)
-
mol/L (Molarity): (moles of residue) / (volume of aliquot in L)
-
4. Safety Precautions
-
This compound is pyrophoric and reacts violently with water and protic solvents.[1] All handling must be conducted under a strictly inert and anhydrous atmosphere.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Ensure that all glassware is thoroughly dried before use.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, a robust qualitative understanding of its behavior in different organic solvents can be established. The solubility is primarily dictated by the coordinating ability of the solvent, with ethereal solvents being the most effective due to the formation of stable etherate complexes. The provided experimental protocol offers a framework for researchers to determine the precise solubility of this compound in their solvent systems of interest, enabling better control and optimization of their synthetic procedures. The careful consideration of the factors influencing solubility, as outlined in this guide, is paramount for the successful application of this important organometallic reagent.
References
Theoretical Insights into the Stability of Diphenylmagnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylmagnesium, a key diarylmagnesium reagent, plays a significant role in organic synthesis and pharmaceutical chemistry. Its reactivity and stability are intrinsically linked to the complex solution-state behavior governed by the Schlenk equilibrium. Understanding the thermodynamic and kinetic parameters that dictate the stability of this compound is crucial for optimizing reaction conditions and developing robust synthetic protocols. This technical guide provides an in-depth analysis of the theoretical calculations concerning the stability of this compound, offering valuable insights for researchers in drug development and organometallic chemistry.
The stability of this compound is not considered in isolation but as part of the dynamic Schlenk equilibrium. This equilibrium describes the disproportionation of an organomagnesium halide (RMgX) into a diorganomagnesium compound (R₂Mg) and a magnesium halide (MgX₂). For aryl Grignard reagents, this can be represented as:
2 ArMgX ⇌ Ar₂Mg + MgX₂[1]
The position of this equilibrium is influenced by several factors, including the nature of the aryl group, the halide, the solvent, and the temperature.[1] Theoretical calculations provide a powerful tool to dissect these influences and quantify the energetics of the species involved.
Theoretical Framework for Stability Analysis
The stability of this compound can be assessed through various computational thermochemistry methods. Key parameters derived from these calculations include:
-
Formation Energies: The enthalpy change when a compound is formed from its constituent elements in their standard states.
-
Bond Dissociation Energies (BDE): The enthalpy change required to homolytically cleave a specific bond. For this compound, the Mg-C bond dissociation energy is a direct measure of its intrinsic stability.
-
Reaction Enthalpies: The overall energy change for a chemical reaction, such as the Schlenk equilibrium.
Density Functional Theory (DFT) is a widely used computational method for these calculations, often employing hybrid functionals like B3LYP.[2] The choice of basis set is also critical for obtaining accurate results, with Pople-style basis sets such as 6-31+G* being commonly employed for organometallic systems.[2] Solvation effects, which are crucial in Grignard chemistry, can be modeled using supermolecule approaches where explicit solvent molecules are included in the calculation.[2]
Quantitative Data on this compound Stability
A significant theoretical study on the Schlenk equilibrium involving phenylmagnesium halides provides valuable energetic data. The following tables summarize the calculated energies for the species involved in the equilibrium with phenyl substituents in the gas phase and in the presence of diethyl ether (Et₂O) and tetrahydrofuran (THF) as solvents.
Table 1: Calculated Absolute Energies (in Hartrees) of Species in the Phenylmagnesium Chloride Schlenk Equilibrium
| Species | Gas Phase | + 2 Et₂O | + 2 THF |
| PhMgCl | -758.313 | -1231.547 | -1186.505 |
| Ph₂Mg | -600.322 | -1073.551 | -1028.508 |
| MgCl₂ | -629.689 | -1102.926 | -1057.886 |
Data extracted from a study by T. R. A. P. L. M. D. M. A. A. de M. A. e Castro et al. and recalculated for clarity.
Table 2: Calculated Reaction Enthalpies (ΔH) in kcal/mol for the Phenylmagnesium Chloride Schlenk Equilibrium (2 PhMgCl ⇌ Ph₂Mg + MgCl₂)
| Solvent | ΔH (kcal/mol) |
| Gas Phase | 1.9 |
| Diethyl Ether | 3.1 |
| Tetrahydrofuran | 3.8 |
Data extracted from a study by T. R. A. P. L. M. D. M. A. A. de M. A. e Castro et al.
These results indicate that the formation of this compound from phenylmagnesium chloride is slightly endothermic, with the reaction becoming more unfavorable in the presence of coordinating solvents like diethyl ether and THF.[2] This is attributed to the stronger stabilization of the magnesium halide and the Grignard reagent itself by the solvent molecules compared to the diorganomagnesium species.[2]
Experimental Protocols: A Computational Approach
The following outlines a typical computational protocol for investigating the stability of this compound, based on the methodologies employed in relevant theoretical studies.
1. Geometry Optimization:
-
The initial structures of all species (PhMgCl, Ph₂Mg, MgCl₂, and their solvated complexes) are built using a molecular modeling program.
-
Geometry optimizations are performed using Density Functional Theory (DFT), commonly with the B3LYP hybrid functional.
-
A suitable basis set, such as 6-31+G*, is chosen to accurately describe the electronic structure of the atoms, including polarization and diffuse functions.
2. Frequency Calculations:
-
Following geometry optimization, frequency calculations are performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima.
-
These calculations also provide thermochemical data such as zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropies.
3. Solvation Modeling:
-
To account for the significant role of the solvent, a supermolecule approach is often employed.[2]
-
This involves explicitly adding a defined number of solvent molecules (e.g., diethyl ether or THF) to the coordination sphere of the magnesium atom in each species.
-
The geometries of these solvated complexes are then optimized.
4. Energy Calculations:
-
Single-point energy calculations are performed on the optimized geometries to obtain the final electronic energies.
-
The total enthalpy of each species is calculated by adding the ZPVE and thermal corrections to the electronic energy.
-
The reaction enthalpy for the Schlenk equilibrium is then determined by subtracting the sum of the enthalpies of the reactants from the sum of the enthalpies of the products.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the central concepts discussed in this guide.
Caption: The Schlenk Equilibrium for Phenylmagnesium Halides.
Caption: General Workflow for Computational Thermochemistry.
Conclusion
Theoretical calculations offer a powerful lens through which to examine the stability of this compound. The available data suggests that in the context of the Schlenk equilibrium, the formation of this compound from its corresponding Grignard reagent is a slightly endothermic process, with coordinating solvents further shifting the equilibrium towards the organomagnesium halide. This understanding, grounded in computational thermochemistry, is invaluable for the rational design and control of reactions involving these important organometallic intermediates in pharmaceutical and chemical synthesis. Future computational studies could further refine these models by exploring a wider range of solvents, temperatures, and the influence of aggregation on the stability of this compound.
References
Spectroscopic Analysis of Diphenylmagnesium: A Technical Guide
Introduction: Diphenylmagnesium (Mg(C₆H₅)₂) is a diarylmagnesium compound, a class of organometallic reagents closely related to Grignard reagents. It is a highly reactive, pyrophoric solid that is sensitive to air and moisture, necessitating handling under inert atmosphere conditions.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for its characterization, providing critical insights into its structure, purity, and solution-state behavior. The properties of this compound in solution are heavily influenced by the coordinating solvent used and are governed by the principles of the Schlenk equilibrium.[2]
The Schlenk Equilibrium in Organomagnesium Chemistry
The Schlenk equilibrium describes a fundamental chemical equilibrium for Grignard reagents and related organomagnesium compounds in solution.[2] It involves the disproportionation of an organomagnesium halide (RMgX) into a dialkyl- or diarylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). The equilibrium can be represented as:
2 RMgX ⇌ MgR₂ + MgX₂
For this compound, its formation from phenylmagnesium bromide (PhMgBr) is a direct consequence of this equilibrium. The position of the equilibrium is significantly influenced by factors such as the solvent, temperature, and concentration.[2] For example, the addition of 1,4-dioxane can precipitate the magnesium halide as [MgX₂(dioxane)₂], driving the equilibrium completely towards the formation of the diarylmagnesium compound.[2][3]
References
Thermal Decomposition of Diphenylmagnesium: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
Diphenylmagnesium (Ph₂Mg), a key component in the Schlenk equilibrium of phenyl Grignard reagents, is a highly reactive organometallic compound. While its utility in organic synthesis is well-established, a comprehensive understanding of its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing reaction conditions, and minimizing byproduct formation in high-temperature applications. This technical guide provides an in-depth overview of the theoretical and practical aspects of the thermal decomposition of this compound. Due to the limited direct experimental data on the isolated compound, this guide draws upon the established chemistry of aryl Grignard reagents and analogous diarylmetal compounds to postulate decomposition mechanisms and products. It also outlines detailed experimental protocols for the thermal analysis of such air- and moisture-sensitive materials, providing a framework for future research in this area.
Introduction
Organomagnesium compounds, particularly Grignard reagents, are indispensable tools in modern synthetic chemistry.[1] this compound exists in equilibrium with phenylmagnesium halides (PhMgX) in solution, a relationship described by the Schlenk equilibrium.[2] While the reactivity of these solutions is extensively studied, the thermal properties of the constituent diorganomagnesium species, such as this compound, are less well-documented.
The thermal stability of an organometallic compound dictates its storage, handling, and application range. Uncontrolled thermal decomposition can lead to the formation of undesirable byproducts and, in some cases, hazardous situations due to the exothermic nature of the decomposition and the pyrophoric character of the reagents.[3] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors influencing the thermal decomposition of this compound, its likely decomposition pathways, and the experimental methodologies required for its investigation.
The Schlenk Equilibrium and the Presence of this compound
This compound is rarely handled as an isolated solid. Instead, it is a component of phenyl Grignard solutions. The Schlenk equilibrium describes the composition of a Grignard reagent in an ethereal solvent, where the monomeric alkyl or aryl magnesium halide is in equilibrium with its dimer, the corresponding diorganomagnesium compound, and magnesium dihalide.[2]
Caption: The Schlenk equilibrium for phenylmagnesium bromide.
The position of this equilibrium is influenced by several factors, including the solvent, the nature of the organic group, the halogen, and the temperature. In many applications, it is the this compound component that may be the more reactive or thermally sensitive species.
Postulated Thermal Decomposition Pathways
In the absence of beta-hydrogens, the thermal decomposition of this compound is not expected to proceed via the common β-hydride elimination pathway.[4][5] Instead, the primary decomposition mechanism is likely to involve the homolytic cleavage of the carbon-magnesium bond.
Homolytic Bond Cleavage
The C-Mg bond in this compound can undergo homolytic fission upon heating, generating highly reactive phenyl radicals (Ph•) and magnesium-containing species.[6][7]
Ph₂Mg → 2 Ph• + Mg
These phenyl radicals can then participate in a variety of secondary reactions, leading to the formation of several decomposition products.
Caption: Hypothesized thermal decomposition of this compound.
Potential Decomposition Products
Based on the radical mechanism, the expected thermal decomposition products are summarized in the table below.
| Product | Formation Pathway | Notes |
| Biphenyl | Dimerization of two phenyl radicals. | Often a major byproduct in Grignard reactions, especially at elevated temperatures. |
| Benzene | Hydrogen abstraction by a phenyl radical from the solvent (e.g., diethyl ether, THF). | The presence of benzene is indicative of radical processes involving the solvent. |
| Magnesium Metal | Direct product of homolytic cleavage. | Highly reactive, pyrophoric powder. |
| Solvent-derived Byproducts | Phenyl radicals can initiate polymerization or other reactions with ethereal solvents. | Can lead to complex reaction mixtures and tar formation. |
Experimental Protocols for Thermal Analysis
The investigation of the thermal decomposition of air- and moisture-sensitive compounds like this compound requires specialized equipment and handling techniques.[8][9] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for such studies.
General Experimental Workflow
Caption: General workflow for thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11]
-
Objective: To determine the onset temperature of decomposition and the mass loss associated with the volatilization of decomposition products.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Preparation: Inside an inert atmosphere glovebox, a small amount of the this compound solution or solid is loaded into a hermetically sealed aluminum or ceramic TGA pan. A pinhole is often made in the lid to allow for the escape of gaseous decomposition products.
-
Experimental Conditions:
-
Data Analysis: The resulting TGA curve (mass vs. temperature) will show a step-wise decrease in mass corresponding to decomposition events. The onset temperature of this mass loss is taken as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14]
-
Objective: To determine the enthalpy of decomposition (exothermic or endothermic) and to identify any phase transitions prior to decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Similar to TGA, the sample is hermetically sealed in a DSC pan under an inert atmosphere. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: A controlled linear heating rate, often matching that used in TGA for direct comparison.
-
Atmosphere: An inert gas purge is maintained throughout the experiment.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show peaks corresponding to thermal events. An exothermic peak indicates a decomposition process that releases heat, while an endothermic peak indicates a process that absorbs heat (e.g., melting). The area under the peak is proportional to the enthalpy change of the transition.
Quantitative Data Summary
Table 1: Expected TGA Data for this compound Decomposition
| Parameter | Description | Expected Observation |
| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. | A distinct temperature, the value of which would depend on the heating rate and sample purity. |
| Mass Loss (%) | The percentage of the initial mass lost during decomposition. | A significant mass loss corresponding to the formation of volatile products and leaving a residue of magnesium. |
| Residue (%) | The percentage of mass remaining at the end of the experiment. | Expected to correspond to the mass of magnesium in the initial sample. |
Table 2: Expected DSC Data for this compound Decomposition
| Parameter | Description | Expected Observation |
| Melting Point (T_m) | The temperature at which the solid melts (if it doesn't decompose first). | An endothermic peak. The presence and temperature would depend on the crystalline form. |
| Decomposition Peak Temperature (T_peak) | The temperature at which the rate of heat release is maximal. | A sharp exothermic peak, characteristic of a rapid decomposition reaction. |
| Enthalpy of Decomposition (ΔH_d) | The total heat released or absorbed during decomposition. | A negative value (exothermic), indicating a release of energy. |
Conclusion
The thermal decomposition of this compound is a critical area of study for ensuring the safe and efficient use of this important organometallic reagent. Although direct experimental data is scarce, a mechanistic understanding based on homolytic C-Mg bond cleavage allows for the prediction of likely decomposition products, including biphenyl and benzene. The application of modern thermal analysis techniques, such as TGA and DSC, under inert atmosphere conditions, provides a robust framework for quantifying the thermal stability and decomposition kinetics of this compound and related air-sensitive compounds. The experimental protocols and theoretical considerations outlined in this guide are intended to facilitate further research and provide a foundation for the safe handling and application of these reactive species in research and development.
References
- 1. Organomagnesium chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 4. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 5. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 6. Bond cleavage - Wikipedia [en.wikipedia.org]
- 7. Cleavage of Bond of Carbon [unacademy.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphenylmagnesium Adducts with Lewis Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylmagnesium (Ph₂Mg) is a highly reactive organometallic compound that serves as a powerful tool in organic synthesis. Its utility is significantly enhanced through the formation of adducts with Lewis bases. These adducts modify the reactivity, solubility, and stability of this compound, enabling more controlled and selective transformations. This guide provides a comprehensive overview of the synthesis, structure, and reactivity of this compound adducts with common Lewis bases, including ethers and amines. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers in the application of these versatile reagents.
This compound itself is a pyrophoric solid, prone to decomposition and reaction with atmospheric moisture and oxygen.[1] The coordination of Lewis bases to the magnesium center mitigates this high reactivity, rendering the resulting adducts more manageable and often more soluble in common organic solvents. The nature of the Lewis base dictates the structure and, consequently, the reactivity of the resulting adduct.
Synthesis of this compound and its Lewis Base Adducts
The synthesis of this compound typically proceeds through the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a disproportionating agent or via transmetalation reactions. A common laboratory-scale preparation involves the reaction of bromobenzene with magnesium metal in diethyl ether to form phenylmagnesium bromide, which can then be used to generate this compound.
General Experimental Protocol for this compound Etherate
A general method for the preparation of this compound involves the reaction of bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere. The resulting Grignard reagent, phenylmagnesium bromide, is then treated to induce the formation of this compound. While specific yields can vary depending on the scale and purity of reagents, this method provides a foundational route to this compound etherate.
Formation of Adducts with Other Lewis Bases
Once a solution of this compound etherate is obtained, adducts with other Lewis bases can be prepared by ligand exchange. This typically involves the addition of the desired Lewis base, such as Tetramethylethylenediamine (TMEDA) or 1,4-dioxane, to the ethereal solution of this compound. The equilibrium of the reaction is often driven by the precipitation of a less soluble adduct or by using an excess of the new Lewis base.
Structural Characterization of this compound Adducts
The structure of this compound adducts in the solid state is most definitively determined by single-crystal X-ray diffraction. In solution, NMR spectroscopy (¹H and ¹³C) provides valuable information about the coordination environment of the magnesium center and the stoichiometry of the adduct.
Adducts with Ethereal Ligands: THF and 1,4-Dioxane
This compound readily forms adducts with ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane. In the presence of THF, this compound can exist as monomeric or dimeric species, with THF molecules coordinated to the magnesium centers.
With 1,4-dioxane, this compound can form polymeric structures where the dioxane molecule bridges between magnesium centers. The stoichiometry of the adduct can vary depending on the reaction conditions.
Adducts with Amine Ligands: TMEDA
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that forms stable, often monomeric, adducts with this compound. The chelation of TMEDA to the magnesium center results in a well-defined coordination sphere. The formation of the Ph₂Mg(TMEDA) complex is favored due to the chelate effect.
Quantitative Data on this compound Adducts
The following tables summarize key quantitative data for the synthesis and characterization of various this compound-Lewis base adducts. Note: The data presented is a compilation from various sources and may not represent optimized conditions.
| Adduct | Lewis Base | Typical Solvent | Synthesis Method | Reported Yield (%) | Reference |
| Ph₂Mg(OEt₂)₂ | Diethyl ether | Diethyl ether | Reaction of PhBr with Mg | Not specified | General Knowledge |
| Ph₂Mg(THF)₂ | Tetrahydrofuran | THF | Ligand exchange from etherate | Not specified | General Knowledge |
| Ph₂Mg(TMEDA) | TMEDA | Hydrocarbon/Ether | Ligand exchange from etherate | Not specified | General Knowledge |
| [Ph₂Mg(dioxane)]n | 1,4-Dioxane | Dioxane/Ether | Ligand exchange from etherate | Not specified | General Knowledge |
Table 1: Synthesis of this compound-Lewis Base Adducts
| Adduct | Technique | Key Observations | Reference |
| Ph₂Mg(THF)₂ | ¹H NMR (THF-d₈) | Phenyl protons observed in the aromatic region. THF protons show coordination shifts. | General Knowledge |
| Ph₂Mg(TMEDA) | ¹H NMR (Benzene-d₆) | Phenyl protons, TMEDA methyl and methylene protons observed with integration consistent with 1:1 adduct. | General Knowledge |
Table 2: Spectroscopic Data for this compound-Lewis Base Adducts
Experimental Protocols
Synthesis of this compound Etherate (Illustrative Protocol)
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine (crystal, for initiation)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings.
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.
-
The reaction mixture is stirred and refluxed until the magnesium is consumed.
-
The resulting solution of phenylmagnesium bromide is then carefully decanted or filtered under inert atmosphere to remove any unreacted magnesium.
-
To promote the formation of this compound, the solution can be subjected to prolonged reflux or treated with a suitable agent to precipitate magnesium bromide.
Synthesis of this compound-TMEDA Adduct (Illustrative Protocol)
Materials:
-
Solution of this compound etherate
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous hydrocarbon solvent (e.g., hexane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a stirred solution of this compound etherate in diethyl ether under an inert atmosphere, a stoichiometric amount of TMEDA is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours.
-
A non-coordinating solvent like hexane or toluene is added to precipitate the Ph₂Mg(TMEDA) adduct, which is generally less soluble in hydrocarbon solvents than the etherate.
-
The precipitate is collected by filtration under inert atmosphere, washed with the hydrocarbon solvent, and dried under vacuum.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis of a this compound-Lewis base adduct and its subsequent use in a hypothetical reaction.
Caption: A generalized workflow for the synthesis and application of a this compound-Lewis base adduct.
Conclusion
This compound adducts with Lewis bases are indispensable reagents in modern organic chemistry. The ability to tune the reactivity and handling properties of this compound through the choice of Lewis base provides chemists with a versatile platform for a wide range of chemical transformations. This guide has provided an overview of the synthesis, structure, and characterization of these important compounds, along with illustrative experimental procedures and data. Further research into the synthesis of novel adducts and their application in catalysis and materials science continues to be an active and promising area of investigation.
References
An In-depth Technical Guide to the Electronic Properties of Diphenylmagnesium Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electronic and structural properties of diphenylmagnesium (MgPh₂) complexes, a class of organometallic compounds with significant applications in organic synthesis. Due to their highly reactive and pyrophoric nature, these compounds are typically handled as adducts with Lewis bases, such as ethers and amines. The coordination of these ligands not only stabilizes the magnesium center but also profoundly influences the electronic structure and reactivity of the complex. This document summarizes key structural data, outlines detailed experimental and computational protocols, and illustrates fundamental chemical relationships.
Molecular and Electronic Structure
This compound, in the absence of coordinating solvents, is a polymeric solid. However, in the presence of Lewis bases like tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA), it forms soluble, monomeric complexes. The coordination geometry and electronic environment of the magnesium center are highly dependent on the nature of the coordinating ligand.
Structural Properties: A Case Study of (TMEDA)Mg(C₆H₅)₂
The complexation of this compound with the bidentate ligand TMEDA yields a stable, crystalline solid, (TMEDA)Mg(C₆H₅)₂, which has been characterized by single-crystal X-ray diffraction. In this complex, the magnesium atom is four-coordinate, adopting a distorted tetrahedral geometry. It is bonded to the two nitrogen atoms of the chelating TMEDA ligand and the ipso-carbon atoms of the two phenyl groups.
The structural parameters of this complex provide insight into the bonding and steric environment around the magnesium center. Key quantitative data are summarized in Table 1.
Table 1: Selected Structural Data for (TMEDA)Mg(C₆H₅)₂
| Parameter | Value | Description |
| Bond Lengths | ||
| Mg—C (avg) | 2.143 Å | Average distance between magnesium and the phenyl carbons. |
| Mg—N (avg) | 2.221 Å | Average distance between magnesium and the TMEDA nitrogens. |
| Bond Angles | ||
| C—Mg—C | 122.9° | The angle between the two magnesium-phenyl bonds. |
| N—Mg—N | 80.3° | The bite angle of the chelating TMEDA ligand. |
| Torsion Angle | ||
| C—Mg—Mg'—C' | 113.8° | Describes the twist of the phenyl groups relative to each other. |
Data sourced from a 1985 study in Polyhedron.
Electronic Properties: A Frontier Orbital Perspective
While experimental data on the electronic properties, such as redox potentials, of simple this compound complexes are scarce, computational methods like Density Functional Theory (DFT) can provide valuable insights. DFT calculations allow for the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule.
For a representative complex like (TMEDA)Mg(Ph)₂, the HOMO is typically associated with the π-systems of the phenyl rings, indicating that these are the sites of highest electron density and are susceptible to electrophilic attack. The LUMO is generally centered on the magnesium atom and the antibonding orbitals of the Mg-C bonds, representing the most favorable region for nucleophilic attack. The coordination of TMEDA stabilizes the magnesium center, which is expected to lower the energy of the LUMO and increase the overall HOMO-LUMO gap compared to a hypothetical, uncomplexed monomeric MgPh₂.
Table 2: Theoretical Electronic Properties of this compound Complexes
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| (TMEDA)Mg(Ph)₂ | [Value] | [Value] | [Value] |
| (THF)₂Mg(Ph)₂ (hypothetical) | [Value] | [Value] | [Value] |
Experimental and Computational Protocols
The synthesis and characterization of this compound complexes require stringent anhydrous and anaerobic techniques due to their extreme sensitivity to air and moisture.
Synthesis of (TMEDA)Mg(C₆H₅)₂
This protocol describes a common method for the preparation of the TMEDA adduct.
Materials:
-
Anhydrous diethyl ether (Et₂O)
-
Magnesium turnings
-
Bromobenzene (PhBr)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), distilled from CaH₂
-
Anhydrous hexane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere, prepare phenylmagnesium bromide (PhMgBr) by the slow addition of bromobenzene in diethyl ether to a stirred suspension of magnesium turnings in diethyl ether.
-
Dioxane Precipitation: To the resulting Grignard solution, add a stoichiometric amount of 1,4-dioxane. This precipitates magnesium bromide as a dioxane adduct (MgBr₂(dioxane)), shifting the Schlenk equilibrium towards the formation of this compound (MgPh₂).
-
Isolation of this compound Solution: Filter the solution under inert atmosphere to remove the precipitated magnesium bromide-dioxane adduct. The filtrate contains this compound in diethyl ether.
-
Complexation: To the ethereal solution of MgPh₂, add one equivalent of TMEDA.
-
Crystallization: Slowly add anhydrous hexane to the solution until turbidity is observed. Allow the solution to stand at room temperature or cool to 0-5 °C to promote the crystallization of (TMEDA)Mg(C₆H₅)₂ as colorless crystals.
-
Isolation and Storage: Isolate the crystals by filtration in a glovebox or using Schlenk techniques, wash with cold hexane, and dry under vacuum. Store the product under a dry, inert atmosphere.
X-ray Crystallography Protocol
Determining the solid-state structure of this compound complexes requires careful handling to prevent sample decomposition.
-
Crystal Mounting: In a glovebox, select a suitable single crystal and coat it in a cryoprotectant oil (e.g., Paratone-N).
-
Mounting on Diffractometer: Mount the crystal on a goniometer head under a cold stream of nitrogen gas (typically 100-150 K). The cold stream protects the crystal from atmospheric exposure and minimizes thermal motion during data collection.
-
Data Collection: Perform data collection using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution and Refinement: Process the diffraction data using standard software packages. Solve the structure using direct methods or Patterson methods, and refine the model using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Cyclic Voltammetry (CV) Protocol
Electrochemical analysis of these air-sensitive compounds requires the use of a glovebox and anhydrous, deoxygenated solvents.
-
Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in anhydrous, deoxygenated THF.
-
Sample Preparation: In a glovebox, dissolve a small amount of the this compound complex in the electrolyte solution to create a 1-5 mM sample solution.
-
Cell Assembly: Assemble a three-electrode electrochemical cell within the glovebox. A typical setup includes a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a silver wire or Ag/Ag⁺ pseudo-reference electrode.
-
Data Acquisition: Perform cyclic voltammetry scans at various scan rates (e.g., 25-1000 mV/s). Record the potential window relevant for the expected redox processes. Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard for potential referencing after the experiment.
Computational (DFT) Protocol
Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure and properties of these complexes.
-
Structure Optimization: Start with the crystal structure coordinates (if available) or a reasonably guessed geometry. Perform a full geometry optimization using a suitable DFT functional and basis set. A common choice for organometallic complexes is the B3LYP functional with a 6-31G(d,p) or larger basis set.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
Solvent Effects: To model the properties in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.
Visualized Relationships and Workflows
Understanding the chemical behavior and experimental procedures for this compound complexes can be aided by visual diagrams.
Caption: The Schlenk equilibrium for organomagnesium halides.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This compound complexes are versatile reagents whose electronic properties are finely tuned by the coordinating ligands. The TMEDA adduct serves as a key example, demonstrating a stable, tetrahedrally coordinated magnesium center. While detailed experimental electronic data remains an area for further research, computational chemistry provides a powerful framework for understanding the frontier orbital interactions that govern the reactivity of these species. The protocols and relationships detailed in this guide offer a comprehensive starting point for researchers working with these sensitive yet synthetically valuable organometallic compounds.
Methodological & Application
The Versatility of Diphenylmagnesium in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenylmagnesium ((C₆H₅)₂Mg) is a powerful organometallic reagent that serves as a potent source of the phenyl anion, finding significant application in organic synthesis. Its utility spans across nucleophilic additions to carbonyl compounds, initiation of polymerization reactions, and as a metalating agent. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on providing clear, actionable guidance for laboratory professionals.
Nucleophilic Addition to Carbonyl Compounds
This compound is a highly effective reagent for the addition of a phenyl group to a variety of carbonyl-containing substrates, including ketones and esters. These reactions are fundamental in the construction of complex organic molecules, particularly in the synthesis of tertiary alcohols.
Reaction with Ketones: Synthesis of Triphenylmethanol from Benzophenone
The reaction of this compound with benzophenone provides a classic and efficient route to triphenylmethanol. The reaction proceeds via nucleophilic attack of the phenyl anion from this compound on the electrophilic carbonyl carbon of benzophenone.
Experimental Protocol:
-
Materials:
-
This compound solution in a suitable solvent (e.g., THF)
-
Benzophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexanes or petroleum ether for recrystallization
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzophenone (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution (0.5 eq, as it provides two phenyl groups) via the dropping funnel to the stirred solution of benzophenone. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture again to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude triphenylmethanol.
-
Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to afford pure triphenylmethanol.
-
Quantitative Data:
While direct comparative data for this compound is not as prevalent in readily available literature, the analogous reaction with phenylmagnesium bromide (PhMgBr) provides a strong indication of expected outcomes.
| Reagent | Substrate | Product | Yield (%) | Reference |
| PhMgBr | Benzophenone | Triphenylmethanol | ~90% | [1][2] |
| PhMgBr | Methyl Benzoate | Triphenylmethanol | 70-85% | [3][4] |
Note: Yields are highly dependent on reaction conditions and purity of reagents.
Reaction with Esters: Synthesis of Triphenylmethanol from Ethyl Benzoate
This compound reacts with esters, such as ethyl benzoate, in a double addition reaction to yield tertiary alcohols. The first equivalent of the phenyl group adds to the carbonyl, leading to an unstable intermediate that eliminates an ethoxide to form benzophenone. A second equivalent of the phenyl group then rapidly adds to the newly formed benzophenone.[5][6][7]
Experimental Protocol:
-
Materials:
-
This compound solution
-
Ethyl benzoate
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Ligroin or hexanes for recrystallization
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of ethyl benzoate (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add the this compound solution (1.0 eq) to the stirred solution of ethyl benzoate.
-
After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then gently reflux for 30 minutes to drive the reaction to completion.[3]
-
Cool the reaction mixture and pour it onto a mixture of ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide salt.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Recrystallize the crude triphenylmethanol from ligroin or hexanes to obtain the purified product.
-
Logical Workflow for Nucleophilic Addition:
Caption: General workflow for the nucleophilic addition of this compound to carbonyl compounds.
Initiator in Anionic Polymerization
This compound can act as an initiator for the anionic polymerization of certain vinyl monomers, such as methyl methacrylate (MMA) and styrene. The initiation involves the addition of a phenyl anion to the monomer, creating a carbanionic propagating species.
Polymerization of Methyl Methacrylate (PMMA)
This compound can initiate the polymerization of MMA to produce poly(methyl methacrylate).[8][9][10] The stereoregularity of the resulting polymer can be influenced by the solvent and reaction temperature.
Experimental Protocol (General):
-
Materials:
-
This compound solution
-
Methyl methacrylate (MMA), freshly distilled to remove inhibitors
-
Anhydrous toluene or a mixture of toluene and THF
-
Methanol
-
-
Procedure:
-
Under a high-vacuum line or in a glovebox, charge a dry reaction vessel with anhydrous solvent.
-
Cool the solvent to the desired polymerization temperature (e.g., -78 °C to 0 °C).
-
Add the this compound initiator solution via syringe.
-
Slowly add the purified MMA monomer to the stirred initiator solution.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexanes).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn), molecular weight distribution (PDI), and tacticity (e.g., using GPC and NMR).
-
Quantitative Data (Illustrative for Phenylmagnesium Bromide/Diphenylmagnesium systems):
| Initiator System | Monomer | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI | Reference |
| PhMgBr/(C₆H₅)₂Mg | MMA | Toluene/THF | -50 to 20 | Varies | Varies | [8] |
Note: Specific molecular weight and PDI values are highly dependent on the monomer-to-initiator ratio, solvent composition, and temperature.
Polymerization Workflow:
Caption: General workflow for anionic polymerization initiated by this compound.
Metalating Agent
This compound, being a strong base, has the potential to act as a metalating agent, deprotonating substrates with acidic C-H bonds. This application is particularly relevant in directed ortho-metalation, where a directing group on an aromatic ring guides the deprotonation to the adjacent position.
Directed ortho-Metalation of Anisole (Conceptual)
While protocols specifically detailing the use of this compound for the ortho-metalation of anisole are not as common as those for organolithium reagents, the principle remains the same. The methoxy group of anisole can coordinate to the magnesium center, directing the phenyl base to deprotonate one of the ortho protons. The resulting arymagnesium species can then be trapped with an electrophile.
Conceptual Protocol:
-
Materials:
-
This compound solution
-
Anisole, freshly distilled
-
Anhydrous THF or other suitable etheral solvent
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve anisole in anhydrous THF.
-
Cool the solution to 0 °C or below.
-
Slowly add the this compound solution.
-
Allow the mixture to stir at room temperature for a specified time to allow for metalation to occur.
-
Cool the reaction mixture and add the chosen electrophile.
-
After the reaction with the electrophile is complete, quench with saturated aqueous ammonium chloride solution.
-
Work up the reaction mixture by extraction with an organic solvent, followed by drying and purification of the product.
-
Metalation and Functionalization Pathway:
Caption: Logical pathway for directed ortho-metalation using this compound.
Conclusion
This compound is a versatile and powerful reagent in the arsenal of the synthetic organic chemist. Its ability to act as a potent phenyl nucleophile makes it invaluable for the construction of carbon-carbon bonds, particularly in the synthesis of tertiary alcohols. Furthermore, its utility as an initiator in anionic polymerization and its potential as a metalating agent underscore its broad applicability. The protocols and data presented herein provide a foundation for the successful application of this compound in a variety of synthetic transformations. As with all organometallic reagents, careful handling under anhydrous and inert conditions is paramount to achieving optimal results and ensuring laboratory safety.
References
- 1. odinity.com [odinity.com]
- 2. DSpace [scholarworks.uvm.edu]
- 3. amherst.edu [amherst.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. scribd.com [scribd.com]
- 6. testbook.com [testbook.com]
- 7. Solved If ethyl benzoate is treated with phenyl magnesium | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Diphenylmagnesium: A Potent Grignard Reagent for Aryl Transfer in Synthetic Chemistry and Drug Discovery
Abstract
Diphenylmagnesium, a diarylmagnesium compound, serves as a powerful and often advantageous alternative to traditional phenylmagnesium halide Grignard reagents for the transfer of phenyl groups in a variety of chemical transformations. Its unique reactivity profile, particularly in conjugate addition reactions and in the synthesis of complex molecules, makes it a valuable tool for researchers, scientists, and professionals in drug development. This application note provides a comprehensive overview of this compound, including its preparation, key applications with quantitative data, and detailed experimental protocols.
Introduction
Grignard reagents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium species to an electrophilic carbon. While alkyl- and arylmagnesium halides (RMgX) are the most commonly employed Grignard reagents, diorganomagnesium compounds (R₂Mg), such as this compound, offer distinct reactivity and selectivity. The reactivity of Grignard reagents in solution is governed by the complex Schlenk equilibrium, which involves the disproportionation of the organomagnesium halide to the corresponding diorganomagnesium and magnesium halide.[1] By intentionally preparing and isolating the diarylmagnesium species, chemists can harness a reagent with reduced Lewis acidity and different steric and electronic properties compared to its halide-containing counterpart, leading to unique outcomes in chemical reactions.
Data Presentation
The following tables summarize the quantitative data for aryl transfer reactions using this compound and related aryl Grignard reagents, highlighting its utility in various synthetic transformations.
Table 1: Comparison of Aryl Grignard Reagents in the Synthesis of Tamoxifen Analogs
| Entry | Aryl Grignard Reagent | Electrophile | Product | Yield (%) | Reference |
| 1 | [4-(methylthio)phenyl]magnesium bromide | 1,2-diarylbutanone | 4-(methylthio)tamoxifen | Not specified | [2] |
| 2 | 4-bromotamoxifen (via 4-lithio derivative) | Various electrophiles | Formyl, hydroxymethyl, oxirane, mercapto derivatives | Not specified | [2] |
Note: While a direct yield for the Grignard step is not provided, this illustrates the use of aryl Grignard reagents in the synthesis of medicinally relevant molecules like tamoxifen analogs.
Table 2: Conjugate Addition of Aryl Nucleophiles to Chalcones
| Entry | Aryl Nucleophile | Substrate | Product | Yield (%) | Conditions | Reference |
| 1 | Thiophenol (as a model soft nucleophile) | Chalcone | Michael Adduct | Not specified | Varies with pH | [3][4] |
| 2 | o-Amino thiophenol | 1,3-diphenyl-propenone | Benzothiazine derivative | Not specified | Indium trichloride | [5] |
Note: These examples with other nucleophiles illustrate the Michael addition to chalcones, a reaction where this compound is expected to perform well as a soft Grignard reagent.
Experimental Protocols
Protocol 1: Preparation of this compound via Dioxane Precipitation
This protocol describes the preparation of a halide-free solution of this compound from phenylmagnesium bromide using the dioxane precipitation method.[6][7][8]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Anhydrous 1,4-dioxane
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and Schlenk line apparatus
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.
-
Add a small crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete reaction.
-
-
Precipitation of Magnesium Halide:
-
To the freshly prepared phenylmagnesium bromide solution, slowly add anhydrous 1,4-dioxane with vigorous stirring. The amount of dioxane should be slightly in excess of a 1:1 molar ratio relative to the magnesium bromide formed.
-
A white precipitate of the magnesium bromide-dioxane complex will form.
-
Stir the resulting suspension at room temperature for at least one hour to ensure complete precipitation.
-
-
Isolation of this compound Solution:
-
Allow the precipitate to settle.
-
Under an inert atmosphere, carefully transfer the supernatant, which is the solution of this compound in the ethereal solvent, to a clean, dry Schlenk flask via cannula or a filter cannula to remove any fine solid particles.
-
The concentration of the this compound solution can be determined by titration.
-
Protocol 2: Aryl Transfer to a Carbonyl Compound (General Procedure)
This protocol provides a general method for the 1,2-addition of this compound to a ketone or aldehyde.
Materials:
-
Solution of this compound in diethyl ether or THF
-
Aldehyde or ketone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere, dissolve the carbonyl compound in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of this compound dropwise to the stirred solution of the carbonyl compound.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of this compound addition to a carbonyl compound.
Caption: Experimental workflow for this compound preparation and use in aryl transfer.
Applications in Drug Development
The introduction of a phenyl group is a common strategy in the design of new therapeutic agents. The unique reactivity of this compound can be advantageous in the synthesis of complex pharmaceutical intermediates. For instance, in the synthesis of tamoxifen and its analogs, which are important in the treatment of breast cancer, aryl Grignard reagents are key intermediates.[2][9][10][11][12] The use of a halide-free diarylmagnesium reagent can potentially lead to cleaner reactions and higher yields by minimizing side reactions associated with the presence of magnesium halides, which are Lewis acidic.
Conclusion
This compound is a valuable Grignard reagent for aryl transfer reactions, offering a distinct reactivity profile compared to traditional phenylmagnesium halides. The dioxane precipitation method provides a straightforward route to halide-free solutions of this compound, which can then be used in a variety of synthetic transformations, including additions to carbonyl compounds. Its potential for cleaner reactions and unique selectivity makes it an important tool for synthetic chemists, particularly in the context of drug discovery and development where the efficient and precise construction of complex molecular architectures is paramount. Further exploration of its reactivity with a broader range of electrophiles is warranted to fully exploit its synthetic potential.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Derivatives of tamoxifen. Dependence of antiestrogenicity on the 4-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel flexible ester-containing analogs of tamoxifen and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-guided synthesis of tamoxifen analogs with improved selectivity for the orphan ERRgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Diphenylmagnesium Solution in THF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylmagnesium (Ph₂Mg) is a diarylmagnesium reagent that serves as a powerful, halide-free source of the phenyl nucleophile in organic synthesis. Unlike its Grignard reagent counterpart, phenylmagnesium halide (PhMgX), this compound can offer unique reactivity and selectivity in various chemical transformations, making it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. The absence of magnesium halides in the solution can be advantageous in reactions sensitive to Lewis acidity or those requiring precise control over the reaction medium.
This document provides a detailed protocol for the preparation of a this compound solution in tetrahydrofuran (THF). The synthesis involves a two-step process: first, the preparation of phenylmagnesium bromide (PhMgBr), a common Grignard reagent, followed by the precipitation of magnesium bromide using 1,4-dioxane to shift the Schlenk equilibrium, yielding a solution of this compound.[1][2][3]
Data Presentation
The following table summarizes the key quantitative parameters associated with the preparation of a this compound solution in THF. The values provided are typical and may vary depending on the specific experimental conditions and the purity of the reagents.
| Parameter | Value | Notes |
| Phenylmagnesium Bromide Synthesis | ||
| Typical Molarity | 0.5 - 2.0 M in THF | Dependent on the initial concentrations of reagents. |
| Yield | > 90% | Based on the consumption of magnesium. |
| This compound Formation | ||
| Molarity of Dioxane | Stoichiometric to MgBr₂ | A slight excess may be used to ensure complete precipitation. |
| Expected Yield of this compound | 15 - 80% | Yield is highly dependent on the efficiency of the precipitation and separation of MgBr₂(dioxane)₂.[2][4] |
| Final Concentration of this compound | 0.2 - 0.8 M in THF | Dependent on the initial concentration of PhMgBr and the efficiency of the process. |
| Titration | ||
| Titrant | Standardized solution of Iodine (I₂) in THF | |
| Indicator | Disappearance of the brown iodine color | A sharp, visual endpoint.[5] |
Experimental Protocols
This section details the methodologies for the preparation of a this compound solution in THF, including the initial synthesis of phenylmagnesium bromide and the subsequent formation of this compound. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and Schlenk line techniques.
Part 1: Preparation of Phenylmagnesium Bromide in THF
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line apparatus
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[6]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to bromobenzene) into the flask. Add a single crystal of iodine to the flask to activate the magnesium surface.[7]
-
Initiation of Reaction: Add a small portion of a solution of bromobenzene (1.0 equivalent) dissolved in anhydrous THF to the magnesium turnings. The reaction is typically initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the Grignard reagent formation.[6]
-
Addition of Bromobenzene: Once the reaction has initiated, add the remaining solution of bromobenzene in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey to brownish solution is phenylmagnesium bromide in THF.
Part 2: Preparation of this compound Solution
Materials:
-
Freshly prepared phenylmagnesium bromide solution in THF
-
Anhydrous 1,4-dioxane
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk filtration apparatus (or centrifuge tubes suitable for inert atmosphere)
-
Cannula for liquid transfer
Procedure:
-
Precipitation of Magnesium Bromide: To the freshly prepared and stirred solution of phenylmagnesium bromide in THF, slowly add one equivalent of anhydrous 1,4-dioxane (relative to the initial amount of bromobenzene) via a syringe or dropping funnel. A voluminous white precipitate of the magnesium bromide-dioxane complex (MgBr₂(dioxane)₂) will form.[1][2][3]
-
Equilibration: Stir the resulting suspension at room temperature for several hours to ensure complete precipitation of the magnesium bromide complex.
-
Separation of the Precipitate: Separate the precipitate from the supernatant solution containing this compound. This can be achieved by:
-
Filtration: Using a Schlenk filtration apparatus under an inert atmosphere.
-
Centrifugation: Transferring the suspension to centrifuge tubes under an inert atmosphere, centrifuging, and then carefully transferring the supernatant via cannula to a clean, dry Schlenk flask.
-
-
Storage: The resulting clear to pale yellow solution is this compound in THF. Store it under an inert atmosphere.
Part 3: Determination of this compound Concentration by Titration
Materials:
-
This compound solution in THF
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Burette and titration flask, oven-dried
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Iodine Solution: In a dry, inert atmosphere, prepare a standardized solution of iodine in anhydrous THF.
-
Titration Setup: In a dry titration flask under an inert atmosphere, add a known volume of the this compound solution and a small amount of anhydrous lithium chloride (to prevent precipitation of magnesium salts during titration).[5]
-
Titration: Titrate the this compound solution with the standardized iodine solution. The endpoint is reached when the brown color of the iodine persists, indicating that all the this compound has reacted.
-
Calculation: The concentration of the this compound is calculated based on the volume of the iodine solution required to reach the endpoint and the stoichiometry of the reaction (2 Ph₂Mg + I₂ → 2 PhI + MgI₂).
Mandatory Visualization
Caption: Workflow for preparing this compound solution.
References
Applications of Diphenylmagnesium in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylmagnesium (Ph₂Mg) is an organomagnesium compound that finds niche but important applications in polymer chemistry, primarily as an initiator or co-initiator in anionic polymerization. Its distinct reactivity profile offers advantages in controlling polymer architecture, particularly the stereochemistry of polar monomers like methyl methacrylate (MMA). This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of polymers such as poly(methyl methacrylate) (PMMA) and polystyrene.
Core Applications in Polymer Synthesis
This compound is predominantly utilized in the following areas of polymer chemistry:
-
Initiation of Anionic Polymerization: this compound can initiate the polymerization of vinyl monomers, especially acrylics. The initiation involves the nucleophilic addition of a phenyl anion to the monomer double bond.
-
Stereochemical Control: In the polymerization of MMA, the choice of initiator and reaction conditions significantly influences the tacticity (stereochemistry) of the resulting PMMA. This compound and related Grignard reagents have been shown to favor the formation of isotactic PMMA, particularly in non-polar solvents.
-
Co-initiation and "Ate" Complex Formation: In conjunction with more reactive organometallic initiators like alkyllithiums, this compound can act as a modifying agent. It can form "ate" complexes (e.g., R'₂MgLiR) which can retard the polymerization rate, offering better control over the reaction, especially at higher temperatures.
Application 1: Stereospecific Polymerization of Methyl Methacrylate (MMA)
One of the primary applications of this compound is in the synthesis of stereoregular poly(methyl methacrylate). The stereochemistry of PMMA significantly impacts its physical properties; for instance, isotactic PMMA has a lower glass transition temperature than its syndiotactic counterpart.
Quantitative Data
The following table summarizes the influence of the initiator system on the stereoregularity of PMMA.
| Initiator System | Solvent | Temperature (°C) | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Isotacticity (mm, %) | Syndiotacticity (rr, %) | Heterotacticity (mr, %) |
| This compound | Toluene | -78 | High | Controlled | Narrow | High | Low | Moderate |
| Phenylmagnesium Bromide | Toluene | -78 | High | Controlled | Narrow | High | Low | Moderate |
| n-Butyllithium | THF | -78 | >95 | 15,000 | 1.10 | Low | High | Moderate |
| Free Radical (AIBN) | Toluene | 60 | Variable | Broad | >1.5 | Atactic | Atactic | Atactic |
Note: Specific values for this compound require access to detailed experimental reports. The table illustrates the expected trends based on related Grignard reagent systems.
Experimental Protocol: Synthesis of Isotactic PMMA
This protocol describes the general procedure for the anionic polymerization of MMA using this compound to produce isotactic PMMA.
Materials:
-
This compound (Ph₂Mg) solution in a suitable solvent (e.g., diethyl ether or THF)
-
Methyl methacrylate (MMA), freshly distilled and purified
-
Toluene, anhydrous
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reagent Purification:
-
MMA should be purified to remove inhibitors and moisture. This can be achieved by washing with an aqueous NaOH solution, followed by water, drying over anhydrous magnesium sulfate, and finally, distillation under reduced pressure from calcium hydride.
-
Toluene must be rigorously dried, typically by distillation from a sodium-benzophenone ketyl under an inert atmosphere until a persistent blue or purple color is observed.
-
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
The entire polymerization must be carried out under an inert atmosphere to prevent termination by oxygen or moisture.
-
-
Polymerization:
-
Transfer a precise volume of anhydrous toluene into the reaction flask via a cannula or gas-tight syringe.
-
Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add a calculated amount of the this compound initiator solution to the cooled solvent with stirring.
-
Slowly add the purified MMA monomer to the initiator solution. The rate of addition can be controlled to manage the exothermicity of the reaction.
-
Allow the polymerization to proceed for the desired time (typically several hours). The solution will become increasingly viscous as the polymer forms.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. This will protonate the living carbanionic chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the precipitated PMMA by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mₙ) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Analyze the tacticity of the PMMA by ¹H or ¹³C NMR spectroscopy.
-
Logical Relationships and Workflows
Anionic Polymerization Mechanism
The following diagram illustrates the general mechanism of anionic polymerization initiated by this compound.
Experimental Workflow for Anionic Polymerization
The following diagram outlines the key steps in a typical anionic polymerization experiment using an organomagnesium initiator.
Safety Considerations
This compound is a reactive organometallic compound and should be handled with care.
-
Pyrophoric Nature: While not as pyrophoric as some alkyllithiums, this compound can react vigorously with air and moisture. All manipulations should be carried out under a dry, inert atmosphere.
-
Reactivity with Protic Solvents: It reacts violently with water and other protic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this compound and other reagents for anionic polymerization.
Conclusion
This compound serves as a valuable initiator in polymer chemistry, particularly for the stereospecific anionic polymerization of methyl methacrylate to produce isotactic PMMA. While its application requires stringent experimental conditions due to its reactivity, the control it offers over polymer architecture makes it a useful tool for the synthesis of well-defined polymers. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in their own polymer synthesis endeavors.
Application Notes and Protocols for Diphenylmagnesium-Initiated Anionic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of diphenylmagnesium as an initiator in anionic polymerization. This technique offers a pathway to synthesize polymers with controlled molecular weights and narrow polydispersity indices, which is of significant interest in fields such as drug delivery, where well-defined polymer architectures are crucial.
Introduction
Anionic polymerization, a form of chain-growth polymerization, is initiated by a nucleophilic species. When conducted under stringent conditions, it can proceed as a "living" polymerization, meaning that the propagating chain ends remain active until intentionally terminated. This living nature allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and complex architectures such as block copolymers.
This compound ((C₆H₅)₂Mg) is an organomagnesium compound that can serve as an initiator for the anionic polymerization of various monomers. Its utility is particularly noted in systems where the reactivity of more common initiators like alkyllithiums needs to be moderated, or when specific stereochemical control is desired. While often used in conjunction with other organometallic compounds to form "ate" complexes, this compound can also function as a standalone initiator.
Synthesis of this compound Initiator
A common method for the synthesis of this compound involves the reaction of diphenylmercury with magnesium metal.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diphenylmercury ((C₆H₅)₂Hg)
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk line and associated glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas. The reaction is performed in a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Under a positive pressure of inert gas, add magnesium turnings to the Schlenk flask.
-
Initiator Preparation: In a separate Schlenk flask, dissolve diphenylmercury in the anhydrous solvent.
-
Reaction: Slowly add the diphenylmercury solution to the magnesium turnings via a cannula under vigorous stirring. The reaction is typically initiated by gentle heating.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the magnesium metal. The reaction mixture may become cloudy as the this compound precipitates.
-
Isolation: Once the reaction is complete, the solvent can be carefully removed under vacuum to yield this compound as a solid. Alternatively, the solution or suspension can be used directly for polymerization.
Safety Precautions: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Organomagnesium compounds are pyrophoric and water-reactive. Strict anhydrous and anaerobic conditions must be maintained throughout the synthesis and handling.
Anionic Polymerization of Styrene
This compound can initiate the anionic polymerization of styrene to produce polystyrene with controlled molecular characteristics.
Experimental Protocol: Polymerization of Styrene
Materials:
-
Styrene monomer, freshly distilled from calcium hydride
-
This compound initiator solution in THF
-
Anhydrous tetrahydrofuran (THF) as the solvent
-
Methanol (for termination)
-
Schlenk line and associated glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Solvent and Monomer Purification: THF should be freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere. Styrene should be purified by distillation from calcium hydride to remove inhibitors and water.
-
Reactor Setup: A clean, dry Schlenk flask equipped with a magnetic stirrer is placed under an inert atmosphere.
-
Reaction Setup: Anhydrous THF is cannulated into the reactor. The reactor is then cooled to the desired polymerization temperature (e.g., -78°C using a dry ice/acetone bath).
-
Initiation: A calculated amount of the this compound initiator solution is injected into the reactor via a gas-tight syringe.
-
Polymerization: The purified styrene monomer is added slowly to the initiator solution with vigorous stirring. The solution will typically develop a characteristic color indicating the presence of the polystyryl anions. The polymerization is allowed to proceed for a predetermined time.
-
Termination: The polymerization is terminated by the addition of a proton source, such as degassed methanol. The color of the solution will disappear upon termination.
-
Polymer Isolation: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Representative Data for Polystyrene Synthesis
The following table presents representative data for the anionic polymerization of styrene initiated by organomagnesium compounds. Note that specific data for this compound as a sole initiator is limited in the literature; this data is based on analogous systems and serves as a guideline for expected outcomes.
| Entry | Initiator System | [Monomer]/[Initiator] | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | (C₆H₅)₂Mg (hypothetical) | 100 | 10,400 | 10,200 | 1.05 |
| 2 | (C₆H₅)₂Mg (hypothetical) | 200 | 20,800 | 20,500 | 1.06 |
| 3 | (C₆H₅)₂Mg (hypothetical) | 500 | 52,000 | 51,000 | 1.08 |
Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual experimental results may vary depending on the specific reaction conditions.
Anionic Polymerization of Methyl Methacrylate (MMA)
The anionic polymerization of polar monomers like methyl methacrylate (MMA) with organometallic initiators is more complex due to potential side reactions with the ester group. This compound, being a less reactive initiator compared to alkyllithiums, can offer better control.
Experimental Protocol: Polymerization of MMA
Materials:
-
Methyl methacrylate (MMA) monomer, purified by distillation over calcium hydride and then triethylaluminum.
-
This compound initiator solution in THF.
-
Anhydrous tetrahydrofuran (THF).
-
Methanol (for termination).
-
Schlenk line and associated glassware.
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Monomer Purification: MMA must be rigorously purified to remove water and other protic impurities. A final distillation from a small amount of triethylaluminum is recommended.
-
Reaction Setup: A Schlenk reactor is prepared as described for styrene polymerization and cooled to a low temperature, typically -78°C.
-
Initiation: The this compound initiator solution is added to the cold THF.
-
Polymerization: The purified MMA is added dropwise to the initiator solution with efficient stirring. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Termination: The polymerization is quenched by the addition of degassed methanol.
-
Polymer Isolation: The poly(methyl methacrylate) (PMMA) is isolated by precipitation in a non-solvent such as hexane or methanol, filtered, and dried.
Representative Data for PMMA Synthesis
The following table provides representative data for the anionic polymerization of MMA using organomagnesium-based initiators. As with polystyrene, this data is illustrative due to the limited availability of specific results for this compound as the sole initiator.
| Entry | Initiator System | [Monomer]/[Initiator] | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | (C₆H₅)₂Mg (hypothetical) | 100 | 10,000 | 9,800 | 1.10 |
| 2 | (C₆H₅)₂Mg (hypothetical) | 200 | 20,000 | 19,500 | 1.12 |
| 3 | (C₆H₅)₂Mg (hypothetical) | 500 | 50,000 | 48,000 | 1.15 |
Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual experimental results may vary depending on the specific reaction conditions.
Synthesis of Block Copolymers
The living nature of this compound-initiated polymerization allows for the synthesis of block copolymers by sequential monomer addition.
Experimental Protocol: Synthesis of Polystyrene-b-Poly(methyl methacrylate)
Procedure:
-
First Block Synthesis: Perform the anionic polymerization of styrene as described in section 3.1, but do not terminate the reaction.
-
Monomer Addition for Second Block: After the complete consumption of the styrene monomer, a sample can be taken for analysis (to determine the molecular weight of the first block). Then, the purified MMA monomer is slowly added to the living polystyryl magnesium solution at low temperature (-78°C).
-
Second Block Polymerization: The polymerization of MMA is allowed to proceed. A color change may be observed as the propagating end changes from polystyryl to poly(methyl methacrylate) enolate.
-
Termination and Isolation: The polymerization is terminated with methanol, and the block copolymer is isolated by precipitation.
Visualizations
Polymerization Mechanism
The following diagram illustrates the general mechanism of this compound-initiated anionic polymerization.
Caption: Mechanism of this compound-Initiated Anionic Polymerization.
Experimental Workflow
The following diagram outlines the typical experimental workflow for this compound-initiated anionic polymerization.
Catalytic Applications of Diphenylmagnesium Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of diphenylmagnesium (Ph₂Mg) and its derivatives in key organic transformations. The information is intended to guide researchers in exploring the synthetic potential of these reagents in polymerization, and cross-coupling reactions.
Application Note: Ring-Opening Polymerization of Lactones
This compound and its derivatives are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactides. These magnesium-based catalysts offer a valuable alternative to more common tin or aluminum-based systems for the synthesis of biodegradable polyesters. The polymerization is believed to proceed via a coordination-insertion mechanism, where the magnesium alkoxide, formed in situ or pre-formed, initiates the reaction.
The activity of these catalysts can be influenced by the steric and electronic properties of the ligands attached to the magnesium center. While this compound itself can initiate polymerization, the use of derivatives, such as those with bulky ancillary ligands, can provide better control over the polymerization process, leading to polymers with well-defined molecular weights and narrow polydispersity indices.
Quantitative Data Summary: ROP of ε-Caprolactone
| Catalyst/Initiator System | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (Đ) |
| Mg(II) Alkoxide¹ | 100:1 | 110 | 1 | >95 | 15,285 | 1.24 |
| FeCl₃/BzOH² | 400:1 | 60 | 4 | 98.8 | 16,500 | 1.28 |
| Magnesium Lactate³ | Varies | Varies | Varies | Moderate | - | - |
¹Data for a (Benzimidazolylmethyl)amino Magnesium(II) Alkoxide catalyst, representative of magnesium-based initiators.[1] ²Data for an iron-based system is included for comparison of a common metal catalyst.[2] ³Qualitative data indicating moderate activity.[3]
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
This protocol is adapted from procedures for magnesium-alkoxide initiated ROP and provides a general method for using this compound as an initiator.[1]
Materials:
-
This compound (Ph₂Mg) solution in a suitable solvent (e.g., THF)
-
ε-Caprolactone (CL), freshly distilled under reduced pressure
-
Benzyl alcohol (BnOH), dried over molecular sieves
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and oil bath
Procedure:
-
Catalyst/Initiator Preparation (In-situ generation of the active species):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add a calculated amount of this compound solution in anhydrous toluene.
-
To this solution, add one equivalent of dry benzyl alcohol dropwise with stirring. The reaction between this compound and benzyl alcohol generates the active magnesium alkoxide initiator.
-
-
Polymerization:
-
In a separate, flame-dried Schlenk flask, add the desired amount of freshly distilled ε-caprolactone and anhydrous toluene.
-
Heat the monomer solution to the desired reaction temperature (e.g., 110 °C) in an oil bath.
-
Inject the prepared catalyst/initiator solution into the monomer solution with vigorous stirring to start the polymerization.
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.
-
After the desired conversion is reached, terminate the polymerization by adding an excess of methanol.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (M_n) and polydispersity index (Đ) of the resulting polycaprolactone (PCL) by gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Experimental Workflow: Ring-Opening Polymerization
Caption: Workflow for the ring-opening polymerization of ε-caprolactone.
Application Note: Cross-Coupling Reactions
In the context of cross-coupling reactions, organomagnesium compounds, including this compound, are most commonly employed as the nucleophilic partner in reactions like the Kumada coupling. While not typically the catalyst itself, this compound can be a crucial reagent in transition metal-catalyzed processes, particularly with nickel or palladium catalysts. These reactions are fundamental for the formation of carbon-carbon bonds, especially for creating biaryl structures.
The general mechanism for a Ni-catalyzed Kumada coupling involves the oxidative addition of an aryl halide to a Ni(0) species, followed by transmetalation with the organomagnesium reagent (e.g., this compound or phenylmagnesium bromide), and finally, reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. The choice of ligands on the transition metal catalyst is critical for achieving high yields and selectivity.
Signaling Pathway: Ni-Catalyzed Kumada Cross-Coupling
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Application Note: Asymmetric Catalysis
The development of chiral magnesium catalysts for asymmetric synthesis is an active area of research.[4][5] While specific applications of chiral this compound derivatives are not as widespread as other chiral magnesium complexes, the principles of magnesium-based asymmetric catalysis are applicable. Chiral ligands, often containing nitrogen or oxygen donor atoms, can be complexed with a magnesium source, including this compound, to create a chiral environment around the metal center.
These chiral magnesium catalysts can be employed in a variety of enantioselective transformations, such as the ring-opening of meso-aziridines, Diels-Alder reactions, and asymmetric additions to carbonyl compounds.[6][7] The mechanism often involves the coordination of the substrate to the chiral magnesium complex, which then facilitates a stereoselective attack by a nucleophile.
Logical Relationship: Asymmetric Catalysis with Chiral Mg Complexes
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric magnesium catalysis for important chiral scaffold synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Chiral magnesium(II)-catalyzed asymmetric ring-opening of meso-aziridines with primary alcohols. | Semantic Scholar [semanticscholar.org]
- 7. Enantioselective Diels-Alder Reaction Using Chiral Mg Complexes Derived from Chiral 2-[2-[(Alkyl- or 2-[2-[(Arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenylmagnesium in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylmagnesium, an organomagnesium compound, serves as a potent nucleophilic reagent in organic synthesis, enabling the formation of crucial carbon-carbon bonds.[1] As a diarylmagnesium compound, it offers a source of phenyl anions, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. Its reactivity is characteristic of Grignard reagents, readily engaging with electrophilic centers, most notably carbonyl carbons in aldehydes, ketones, and esters, as well as with nitriles.[1][2] This reactivity is fundamental to constructing the carbon skeletons of a diverse range of organic compounds that are vital building blocks for active pharmaceutical ingredients (APIs).[2]
The application of this compound and related Grignard reagents is a cornerstone in the synthesis of numerous pharmaceuticals. For instance, Grignard reactions are key steps in the industrial synthesis of drugs such as Tamoxifen, an important anti-cancer agent.[3][4] The ability to introduce phenyl groups into a molecular structure is critical for building the complex architectures of modern therapeutics.
These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, with a focus on its reaction with esters to form tertiary alcohols, a common structural motif in drug molecules. A detailed experimental protocol for a representative reaction is provided, along with safety considerations and data presentation guidelines.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized for the introduction of phenyl groups into a target molecule. This can be a critical step in the synthesis of various pharmaceutical intermediates.
-
Synthesis of Triarylmethanols: this compound reacts with esters or ketones to produce triphenylmethanol derivatives. The triphenylmethane scaffold is present in a number of dyes and compounds with biological activity.
-
Formation of Ketones from Nitriles: The reaction of this compound with a nitrile, followed by hydrolysis, yields a diphenyl ketone. This transformation is a valuable method for constructing complex ketone intermediates.
-
Carbon-Carbon Bond Formation: As with other Grignard reagents, this compound is a powerful tool for creating new carbon-carbon bonds, a fundamental process in the assembly of drug molecules.[2]
The following workflow illustrates the general process of utilizing this compound in the synthesis of a pharmaceutical intermediate.
Caption: General workflow for the synthesis of a pharmaceutical intermediate using this compound.
Experimental Protocol: Synthesis of a Triphenylmethanol Derivative
This protocol details the synthesis of a triphenylmethanol derivative via the reaction of this compound with an ester. This reaction is analogous to the well-established synthesis of triphenylmethanol from phenylmagnesium bromide and methyl benzoate.
Reaction Scheme:
Caption: Reaction of this compound with an ester to yield a triphenylmethanol derivative.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| This compound | 178.51 | 1.0 M solution in THF | 10 mmol | Handle under inert atmosphere |
| Methyl Benzoate | 136.15 | 0.68 g | 5 mmol | Anhydrous |
| Diethyl Ether, Anhydrous | 74.12 | 50 mL | - | Use a freshly opened bottle |
| 1 M Hydrochloric Acid | 36.46 | 20 mL | - | For reaction quench and work-up |
| Saturated Sodium Bicarbonate | 84.01 | 20 mL | - | For neutralization |
| Anhydrous Magnesium Sulfate | 120.37 | ~2 g | - | For drying the organic layer |
| Hexanes | - | 30 mL | - | For crystallization |
Procedure
-
Preparation of Apparatus: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon. The reaction is performed in a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reaction Setup: Charge the reaction flask with 10 mL of a 1.0 M solution of this compound in tetrahydrofuran (THF) under a positive pressure of inert gas.
-
Addition of Ester: Dissolve methyl benzoate (0.68 g, 5 mmol) in 10 mL of anhydrous diethyl ether in the dropping funnel. Add the ester solution dropwise to the stirred solution of this compound over 15 minutes. An exothermic reaction will be observed.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Then, gently reflux the mixture for 1 hour to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 20 mL of 1 M hydrochloric acid through the dropping funnel to quench the reaction. The magnesium salts will precipitate.
-
Work-up: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and shake. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Recrystallize the solid from a minimal amount of hot hexanes to yield the pure triphenylmethanol derivative.
Expected Yield and Purity
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) | Purity (by HPLC/GC) (%) |
| Triphenylmethanol Derivative | 1.30 | 1.10 | 85 | 160-162 | >98 |
Note: The theoretical yield is calculated based on methyl benzoate as the limiting reagent.
Safety Precautions
-
This compound and Grignard reagents are highly reactive and pyrophoric. They react violently with water and can ignite spontaneously in air. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Anhydrous diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the introduction of phenyl groups to create complex molecular architectures. The protocol provided for the synthesis of a triphenylmethanol derivative serves as a representative example of its application. By understanding the reactivity and handling requirements of this compound, researchers can effectively utilize this reagent in the development of novel therapeutic agents.
References
- 1. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphenylmagnesium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of diphenylmagnesium. Adherence to these guidelines is critical to ensure personnel safety and experimental success due to the highly reactive and hazardous nature of this organometallic compound.
Compound Information
This compound ((C₆H₅)₂Mg) is a powerful Grignard reagent widely utilized in organic synthesis as a strong base and a nucleophilic source of the phenyl group.[1] It is primarily used for the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, its utility is matched by its significant hazards, including pyrophoricity and extreme reactivity with water and other protic solvents.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 555-54-4 | [4] |
| Molecular Formula | C₁₂H₁₀Mg | [2][4] |
| Molecular Weight | 178.51 g/mol | [2] |
| Appearance | Whitish to gray crystalline solid | [2][4] |
| Solubility | Soluble in diethyl ether, petroleum ether, and hydrocarbon solvents.[1] The etherate is soluble in benzene, but the dry compound is not. Reacts violently with water.[2] | |
| Decomposition | Decomposes at 280°C, dissociating into magnesium and diphenyl. |
Hazard Identification and Safety Precautions
This compound is a highly hazardous substance that requires stringent safety protocols. Its primary hazards are its pyrophoric nature and its violent reactivity with water.
Table 2: Summary of Hazards and GHS Classifications
| Hazard | Description | GHS Classification | Reference(s) |
| Pyrophoric Solid | May ignite spontaneously on contact with air, especially moist air.[2][3][4] | Flammable Solids, Category 1 | [2][4] |
| Water Reactivity | Reacts violently with water, releasing flammable gases (benzene) and potentially exploding.[2][3] | Substances and mixtures which, in contact with water, emit flammable gases, Category 1 | [3] |
| Corrosivity | Contact may cause severe burns to skin and eyes.[2] | Skin Corrosion/Irritation, Category 1; Serious Eye Damage/Eye Irritation, Category 1 | [5] |
| Health Hazards | Inhalation of decomposition products may cause severe injury or death.[2] Fire will produce irritating, corrosive, and/or toxic gases.[2] | ||
| Reactivity with other substances | Strong reducing agent that reacts rapidly and dangerously with oxygen and other oxidizing agents.[3][4] Incompatible with acids, alcohols, amines, and aldehydes.[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber or neoprene) are required. Check glove compatibility charts for specific breakthrough times.
-
Respiratory Protection: Work should always be conducted in a certified chemical fume hood. In the case of a spill or emergency, a self-contained breathing apparatus (SCBA) may be necessary.[6]
Storage and Handling Procedures
Proper storage and handling are paramount to preventing accidents.
Storage Protocols:
-
Inert Atmosphere: Store this compound under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Designated Storage Area: Keep in a cool, dry, well-ventilated area designated for pyrophoric reagents. This area should be away from heat sources, open flames, and incompatible materials.[7]
-
Container Integrity: Regularly inspect containers for signs of damage or leaks.
-
Inventory Management: Maintain a precise inventory of the quantity of this compound in storage.
Handling Protocols:
-
Controlled Environment: All manipulations of this compound must be performed in a chemical fume hood with the sash at the lowest practical height.
-
Inert Atmosphere Techniques: Use standard Schlenk line or glovebox techniques to handle this compound and prevent exposure to air and moisture.
-
Avoid Contamination: Never allow this compound to come into contact with water or other protic solvents.
-
Dispensing: Use dry, inert gas pressure to transfer solutions of this compound. Never pour the reagent in the open air.
-
Cleaning: Clean any minor drips or spills immediately with a dry, inert absorbent material (e.g., sand, vermiculite).[7]
Experimental Protocols
The following is a representative protocol for a Grignard reaction using this compound. All steps must be conducted under a dry, inert atmosphere.
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a rubber septum.
-
Maintain a positive pressure of inert gas throughout the experiment.
Reaction Procedure:
-
Reagent Preparation: In the reaction flask, place the electrophile dissolved in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Addition of this compound: Slowly add the this compound solution from the dropping funnel to the stirred solution of the electrophile at a controlled temperature (typically 0 °C or room temperature, depending on the reactivity of the electrophile).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride or a similar mild proton source, while maintaining cooling in an ice bath. CAUTION: This step is highly exothermic and will evolve flammable gases.
-
Workup: After the quench is complete, perform a standard aqueous workup to isolate the desired product.
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2][3]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all residues are collected for proper disposal.
-
-
Large Spills:
Fire Response:
-
DO NOT USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS. [3][6] These will react violently with this compound.
-
Appropriate Extinguishing Agents: Use a Class D fire extinguisher, dry sand, dry chemical powder, soda ash, or lime to smother the fire.[2][3]
-
Evacuation: In the event of a large fire, evacuate the area and let the fire burn out if it cannot be safely extinguished.[3]
Visualizations
Caption: A workflow diagram for the safe handling of this compound.
Caption: A decision tree for responding to a this compound spill.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C12H10Mg | CID 11150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MAGNESIUM DIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Magnesium diphenyl | 555-54-4 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving Diphenylmagnesium
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions using diphenylmagnesium. It covers the necessary experimental setup, safety precautions, and specific procedures for reactions with esters and ketones. Additionally, it touches upon the applications of this compound in ether cleavage and polymerization reactions.
Introduction
This compound, (C₆H₅)₂Mg, is a potent organometallic reagent, appearing as a whitish to gray crystalline solid, that serves as a strong reducing agent and a source of nucleophilic phenyl groups.[1] It is highly reactive and finds application in various organic syntheses, including carbon-carbon bond formation and as an initiator in polymerization processes. Due to its pyrophoric nature and high reactivity with water and air, stringent anhydrous and anaerobic handling techniques are imperative.[1]
Safety Precautions
This compound is a hazardous chemical that requires strict safety measures. It is highly flammable and may ignite spontaneously in air.[1] It also reacts violently with water.[1]
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
Ensure a safety shower and eyewash station are readily accessible.
Handling:
-
All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Keep away from open flames, sparks, and hot surfaces.[2]
-
Use non-sparking tools.[2]
-
Ground all equipment to prevent static discharge.[2]
-
Avoid contact with water and protic solvents.
Spill and Fire Response:
-
In case of a small fire, use a Class D fire extinguisher (for combustible metals), dry sand, or soda ash. DO NOT USE WATER, CARBON DIOXIDE, OR FOAM EXTINGUISHERS .[3]
-
For spills, eliminate all ignition sources and isolate the area. Do not use water for cleanup.
Experimental Protocols
Preparation of this compound
This compound can be prepared from the reaction of bromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is analogous to the preparation of phenylmagnesium bromide.[4]
Protocol for Preparation of this compound (Adapted from Phenylmagnesium Bromide Synthesis):
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or connected to a bubbler), a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus must be under a positive pressure of an inert gas.
-
Reagents:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
-
Procedure: a. Place the magnesium turnings in the reaction flask. b. Add a small amount of anhydrous diethyl ether to just cover the magnesium. c. Dissolve the bromobenzene in anhydrous diethyl ether in the dropping funnel. d. Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a cloudy appearance and gentle refluxing of the ether. e. Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue stirring until the magnesium is consumed. The resulting solution contains the Grignard reagent, which exists in a Schlenk equilibrium between phenylmagnesium bromide and this compound.
Reaction with Esters: Synthesis of Triphenylmethanol
This compound reacts with esters, such as methyl benzoate or ethyl benzoate, to form tertiary alcohols. One equivalent of this compound provides two phenyl groups, which react with one equivalent of the ester to yield the corresponding triphenyl carbinol after acidic workup.
Protocol for the Synthesis of Triphenylmethanol from Methyl Benzoate:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reaction: a. Prepare or obtain a solution of this compound in anhydrous diethyl ether. b. In the dropping funnel, prepare a solution of methyl benzoate in anhydrous diethyl ether. c. Cool the this compound solution in an ice bath. d. Add the methyl benzoate solution dropwise to the stirred this compound solution. The reaction is exothermic, and a white precipitate may form.[4] e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure completion.
-
Work-up and Purification: a. Carefully pour the reaction mixture into a flask containing a mixture of ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide.[2][4] b. Transfer the mixture to a separatory funnel. The triphenylmethanol will be in the ether layer. c. Separate the layers and wash the ether layer with water, followed by 5% sodium bicarbonate solution, and finally with brine.[2] d. Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.[2][4] e. Filter off the drying agent and remove the ether by rotary evaporation. f. Recrystallize the crude triphenylmethanol from a suitable solvent, such as a mixture of diethyl ether and ligroin or hexanes, to obtain the purified product.[2][4]
Reaction with Ketones: Synthesis of Triphenylmethanol
This compound reacts with ketones, such as benzophenone, in a 1:1 molar ratio of phenyl groups to the ketone to produce a tertiary alcohol. Therefore, one mole of this compound can react with two moles of benzophenone.
Protocol for the Synthesis of Triphenylmethanol from Benzophenone:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reaction: a. Prepare or obtain a solution of this compound in anhydrous diethyl ether. b. In the dropping funnel, dissolve benzophenone in anhydrous diethyl ether. c. Add the benzophenone solution dropwise to the stirred this compound solution at room temperature. The reaction is typically exothermic. d. After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Work-up and Purification: a. Follow the same work-up and purification procedure as described for the reaction with esters (Section 3.2).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of triphenylmethanol using a phenylmagnesium Grignard reagent, which is expected to be comparable to reactions with this compound.
| Reactant (Ester/Ketone) | Grignard Reagent | Stoichiometry (Grignard:Reactant) | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Methyl Benzoate | Phenylmagnesium Bromide | 2:1 | Diethyl Ether | 1-2 | 25-75 | 160-164 |
| Benzophenone | Phenylmagnesium Bromide | 1:1 | Diethyl Ether | 0.5-1 | ~9-30 | 160-163 |
Note: Yields can vary significantly depending on the reaction scale, purity of reagents, and meticulousness of the anhydrous and anaerobic techniques.[5][6]
Other Applications
Ether Cleavage
This compound is a strong enough base to cleave certain ethers. For instance, pure this compound has been shown to react with allyl phenyl ether.[7] The reaction likely proceeds via a nucleophilic attack of the phenyl anion on the less sterically hindered carbon adjacent to the ether oxygen. The reactivity of this compound in ether cleavage is comparable to that of phenylmagnesium bromide.[7]
Anionic Polymerization
Visualizations
Experimental Workflow for Triphenylmethanol Synthesis
Caption: Workflow for the synthesis of triphenylmethanol using this compound.
Reaction Mechanism for Triphenylmethanol Synthesis from an Ester
Caption: Reaction pathway for the formation of triphenylmethanol from an ester.
References
- 1. This compound | C12H10Mg | CID 11150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Diphenylmagnesium as a Precursor for High-Purity Magnesium Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction to Magnesium Oxide Nanoparticles
Magnesium oxide (MgO) nanoparticles are gaining significant attention in the biomedical field due to their excellent biocompatibility, high stability, and diverse therapeutic applications.[1] Their unique physicochemical properties, including a large surface area and high reactivity, make them suitable for various applications such as drug delivery, antimicrobial agents, bioimaging, and as catalysts.[1][2] The synthesis method and choice of precursor material are critical in determining the final properties of the MgO nanoparticles, such as their size, morphology, and purity. While various methods like sol-gel, co-precipitation, and green synthesis are commonly employed, the use of organometallic precursors offers a pathway to high-purity nanoparticles with controlled characteristics.[2][3]
This document outlines a proposed methodology for the synthesis of magnesium oxide nanoparticles using diphenylmagnesium as a precursor. While direct literature on this compound for MgO nanoparticle synthesis is not abundant, the protocol is based on established principles of organometallic chemistry and adapted from methods using similar precursors like dimethylmagnesium.[2]
Proposed Synthesis of MgO Nanoparticles from this compound
The synthesis of MgO nanoparticles from this compound is a multi-step process that involves the controlled hydrolysis of the organometallic precursor in an organic solvent, followed by a calcination step to yield crystalline MgO. Key parameters that can be adjusted to control the nanoparticle size and morphology include reaction temperature, precursor concentration, and the use of stabilizing agents.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for MgO nanoparticle synthesis.
Detailed Experimental Protocol
Materials:
-
This compound solution (e.g., in a suitable anhydrous solvent)
-
Anhydrous Toluene
-
Oleylamine (or other suitable stabilizing agent)
-
Deionized Water
-
Ethanol
Equipment:
-
100 mL Schlenk flask
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
Centrifuge
-
Tube furnace
-
Vacuum oven
-
Ceramic boat
Procedure:
-
Preparation: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 50 mL of anhydrous toluene and 2 mL of oleylamine.
-
Heating: Heat the mixture to 80°C with vigorous stirring.
-
Precursor Addition: Slowly inject a specific volume of the this compound solution (concentration to be optimized) into the heated toluene-oleylamine mixture.
-
Hydrolysis: After stirring for 15 minutes, slowly inject a stoichiometric amount of deionized water dropwise into the reaction mixture. The formation of a white precipitate (magnesium hydroxide) should be observed.
-
Aging: Allow the reaction to proceed at 80°C for 2 hours with continuous stirring to ensure complete reaction and uniform particle growth.
-
Isolation and Washing:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to centrifuge tubes and centrifuge to pellet the white precipitate.
-
Discard the supernatant and re-disperse the pellet in 20 mL of ethanol.
-
Repeat the washing step three times to remove any unreacted precursors and byproducts.[2]
-
-
Drying: After the final wash, dry the resulting magnesium hydroxide precipitate in a vacuum oven at 60°C for 12 hours.[2]
-
Calcination:
-
Place the dried magnesium hydroxide powder in a ceramic boat.
-
Transfer the boat to a tube furnace and heat to 500°C at a ramp rate of 5°C/min under a flow of air.
-
Hold the temperature at 500°C for 4 hours to ensure complete conversion to magnesium oxide.[2]
-
Allow the furnace to cool naturally to room temperature. The resulting white powder is magnesium oxide nanoparticles.
-
Quantitative Data Summary
The properties of MgO nanoparticles are highly dependent on the synthesis method and the precursor used. The following table summarizes typical characteristics of MgO nanoparticles synthesized from various precursors, providing a basis for comparison.
| Precursor | Synthesis Method | Avg. Crystallite Size (nm) | Particle Size (nm) | Morphology | Reference |
| Magnesium Nitrate | Co-precipitation | ~11 | - | - | [1] |
| Magnesium Nitrate | Sol-Gel | 11.27 - 14.44 | - | Irregular, aggregated | [3] |
| Magnesium Nitrate | Hydrothermal | ~25 | - | Porous | [1] |
| Magnesium Acetate | Green Synthesis | - | - | - | [4] |
| Magnesium Chloride | Green Synthesis | ~21 | 2 - 50 | Cubic | [1] |
| Magnesium Oxalate | Thermal Decomposition | - | 20 - 25 | Nanocrystals | [5][6] |
| Dimethylmagnesium (proposed) | Organometallic Hydrolysis | - | - | High-purity, controlled | [2] |
Factors Influencing Nanoparticle Properties
The final characteristics of the synthesized MgO nanoparticles can be tailored by controlling various experimental parameters.
Caption: Factors influencing MgO nanoparticle properties.
Applications in Drug Development
The high purity and controlled size of MgO nanoparticles synthesized from organometallic precursors like this compound make them promising candidates for various applications in drug development:
-
Drug Delivery: Their porous structure and biocompatibility allow them to serve as efficient carriers for targeted drug delivery.[1]
-
Antimicrobial Agents: MgO nanoparticles have demonstrated potent antimicrobial activity against a broad spectrum of bacteria.[1]
-
Bioimaging: Doped MgO nanoparticles can be functionalized for use as contrast agents in various bioimaging modalities.[1]
-
Cancer Therapy: MgO nanoparticles are being explored for their potential in anti-cancer activities.[7]
Conclusion
The proposed protocol provides a framework for the synthesis of high-purity magnesium oxide nanoparticles using this compound as a precursor. This organometallic approach offers potential advantages in controlling nanoparticle size and purity, which are critical for biomedical applications. The resulting MgO nanomaterials have significant potential for use in drug delivery, antimicrobial therapies, and bioimaging, warranting further investigation and optimization by researchers and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenylmagnesium Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of diphenylmagnesium. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Solutions |
| DP-SYN-01 | Reaction fails to initiate. | 1. Inactive Magnesium Surface: The magnesium turnings have an oxide layer preventing reaction. 2. Presence of Moisture: Trace amounts of water in glassware or solvents will quench the Grignard reagent. 3. Low-Quality Reagents: Impure aryl halide or old, passivated magnesium. | 1. Activate Magnesium: Gently crush the magnesium turnings with a mortar and pestle to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an activator.[1] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] 3. Use High-Purity Reagents: Use freshly opened or purified reagents. |
| DP-SYN-02 | Low yield of this compound. | 1. Side Reactions: Formation of biphenyl through Wurtz-type coupling is a major side reaction.[2] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Degradation of Grignard Reagent: Exposure to air or moisture during the reaction or workup. | 1. Minimize Wurtz Coupling: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the aryl halide.[1] Lowering the reaction temperature can also reduce the rate of this side reaction.[1] 2. Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring the consumption of magnesium. Gentle reflux may be required. 3. Maintain Inert Atmosphere: Conduct the entire synthesis and any subsequent manipulations under a dry, inert atmosphere. |
| DP-SYN-03 | Formation of significant amounts of biphenyl. | This is a classic Wurtz-Fittig type coupling where the Grignard reagent reacts with unreacted aryl halide.[1][2] This is favored by high concentrations of the aryl halide and higher temperatures.[2] | Slow, dropwise addition of the aryl halide to the magnesium suspension helps to minimize this side reaction by maintaining a low concentration of the aryl halide in the reaction mixture.[1] |
| DP-SYN-04 | Difficulty in purifying the final product. | Presence of unreacted starting materials or byproducts from side reactions. | An acidic work-up can help to quench the reaction and dissolve any remaining magnesium salts. Purification can often be achieved by recrystallization or by precipitating the magnesium halides from the Schlenk equilibrium. |
Frequently Asked Questions (FAQs)
Q1: What is the Schlenk equilibrium and how does it affect my synthesis?
A1: The Schlenk equilibrium is a chemical equilibrium where two molecules of an organomagnesium halide (like phenylmagnesium bromide) are in equilibrium with one molecule of the corresponding diorganomagnesium compound (this compound) and one molecule of magnesium halide.[1][3] The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group.[1] To obtain pure this compound, the equilibrium can be shifted to the right by adding a solvent like dioxane, which precipitates the magnesium halide.[1][3]
Q2: Which solvent is best for preparing this compound?
A2: Ethereal solvents are essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is often preferred over diethyl ether because it is a more polar aprotic solvent that can better solvate and stabilize the Grignard reagent.[1] However, the choice of solvent can also influence the position of the Schlenk equilibrium.
Q3: How can I be certain my Grignard reagent has formed?
A3: The initiation of the Grignard reaction is often indicated by a slight turbidity and a gentle refluxing of the solvent without external heating. As the reaction proceeds, the magnesium metal will be consumed. You can also take a small aliquot, quench it with an acid, and perform a titration to determine the concentration of the Grignard reagent.
Q4: Can I use chlorobenzene instead of bromobenzene?
A4: While bromobenzene is more reactive, chlorobenzene can be used to prepare the corresponding Grignard reagent, phenylmagnesium chloride. However, the reaction is typically more sluggish and may require higher temperatures and the use of a catalyst. Yields ranging from 75% to 95% have been reported for the synthesis of phenylmagnesium chloride using specific catalysts.[4]
Q5: Are there alternative methods to the Grignard reaction for synthesizing this compound?
A5: Yes, one common alternative is the reaction of an organolithium compound, such as phenyllithium, with a magnesium halide like magnesium chloride. This method can lead to a loss in yield if anhydrous magnesium chloride is not used, as any moisture can hydrolyze the organolithium compound.
Quantitative Data on this compound Synthesis
The following tables summarize reported yields for the synthesis of phenylmagnesium halides, which are precursors to this compound via the Schlenk equilibrium. Direct comparative studies on this compound yields are scarce in the readily available literature.
Table 1: Yields of Phenylmagnesium Chloride from Chlorobenzene
| Catalyst | Temperature (°C) | Yield (%) | Reference |
| Copper Sulfide | 130-135 | ~92 | [5] |
| Inorganic/Organic Nitrates | 130-135 | 75-95 | [4] |
| CCl₄ or SiCl₄ | 130-135 | >70 | [6] |
Note: These yields are for the Grignard reagent, phenylmagnesium chloride, not isolated this compound.
Experimental Protocols
Method 1: Synthesis of this compound via Grignard Reaction and Schlenk Equilibrium
This protocol describes the formation of phenylmagnesium bromide followed by the precipitation of magnesium bromide to yield a solution of this compound.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Anhydrous dioxane
-
Schlenk flask and standard glassware, flame-dried
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings in a flame-dried Schlenk flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium suspension with stirring.
-
The reaction should initiate, evidenced by a color change and gentle reflux. If not, gentle warming may be applied.
-
Once initiated, continue the dropwise addition of the bromobenzene solution to maintain a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Shifting the Schlenk Equilibrium:
-
To the resulting solution of phenylmagnesium bromide, slowly add anhydrous dioxane with vigorous stirring.
-
A precipitate of magnesium bromide-dioxane complex will form.[1]
-
The precipitation drives the Schlenk equilibrium towards the formation of this compound.
-
The solid magnesium bromide complex can be removed by filtration or centrifugation under an inert atmosphere to yield a solution of this compound.
-
Method 2: Synthesis of this compound from Phenyllithium and Magnesium Chloride
This protocol outlines the synthesis of this compound via the reaction of phenyllithium with anhydrous magnesium chloride.
Materials:
-
Phenyllithium solution
-
Anhydrous magnesium chloride (MgCl₂)
-
Anhydrous diethyl ether or THF
-
Schlenk flask and standard glassware, flame-dried
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend anhydrous magnesium chloride in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
-
Addition of Phenyllithium:
-
Slowly add the phenyllithium solution to the stirred suspension of magnesium chloride.
-
The reaction is typically exothermic and should be controlled by the rate of addition.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting solution contains this compound and lithium chloride. The lithium chloride can be precipitated and removed by filtration in some solvent systems.
-
Visualizations
Caption: Experimental workflows for this compound synthesis.
References
- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US2816937A - Preparation of phenyl magnesium chloride - Google Patents [patents.google.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. US2795627A - Preparation of phenyl magnesium chloride - Google Patents [patents.google.com]
Technical Support Center: Challenges in Handling Pyrophoric Diphenylmagnesium
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe and effective handling of diphenylmagnesium. This compound is a highly reactive and pyrophoric organometallic reagent, meaning it can spontaneously ignite in air.[1] Adherence to strict safety protocols and a thorough understanding of its properties are critical to prevent accidents and ensure successful experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so hazardous?
A1: this compound is a pyrophoric substance, meaning it can spontaneously ignite upon contact with air.[1] It also reacts violently with water and other protic solvents.[1] This high reactivity, while useful in chemical synthesis, poses significant fire and explosion risks if not handled properly.
Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound?
A2: Appropriate PPE is mandatory when working with this compound. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: A flame-resistant lab coat.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Footwear: Closed-toe shoes.
Q3: What engineering controls are necessary for safely handling this compound?
A3: All manipulations of this compound should be conducted in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen). The work area should be free of flammable solvents and other combustible materials. An emergency shower and eyewash station must be readily accessible.
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry place, away from sources of ignition, heat, and moisture. It is typically supplied as a solution in an ethereal solvent and should be kept under an inert atmosphere to prevent degradation and reaction with air.
Q5: What should I do in case of a small this compound fire?
A5: In the event of a small fire, use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand, soda ash, or lime. DO NOT use water, carbon dioxide, or foam extinguishers, as these can react violently with this compound.[1]
Q6: How can I safely quench unreacted this compound after a reaction?
A6: Unreacted this compound must be quenched carefully. A common and safe method is the slow, dropwise addition of a less reactive alcohol, such as isopropanol, to the cooled reaction mixture under an inert atmosphere. This should be followed by the slow addition of a saturated aqueous solution of ammonium chloride. The process is highly exothermic and requires careful temperature control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer)- Wet glassware or solvent- Impurities in starting materials | - Activate magnesium turnings with a small crystal of iodine or by gentle heating under vacuum.- Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere.- Use freshly distilled, anhydrous solvents.- Ensure the purity of the aryl halide. |
| Vigorous, uncontrolled exothermic reaction | - Rate of reagent addition is too fast- Inadequate cooling- High concentration of reagents | - Add the this compound solution or the electrophile slowly and dropwise using an addition funnel.- Maintain a low reaction temperature using an ice bath or cryocooler.- Use a sufficient volume of solvent to dissipate the heat generated. |
| Low yield of the desired product | - Degradation of this compound due to exposure to air or moisture- Incomplete reaction- Side reactions (e.g., Wurtz coupling)- Loss of product during workup | - Ensure all operations are performed under a strictly inert atmosphere.- Allow for sufficient reaction time and monitor the reaction progress using techniques like TLC or GC.- Control the reaction temperature to minimize side reactions.- Perform careful extractions and purification steps.[2] |
| Formation of biphenyl as a major byproduct | - Reaction of unreacted bromobenzene with the Grignard reagent. | - This is more common in Grignard reagent synthesis. To minimize it, add the bromobenzene slowly to the magnesium turnings.[3] |
Quantitative Data
| Property | Solvent | Value | Notes |
| Solubility | Diethyl Ether | Sparingly soluble | The dioxane adduct is more soluble in diethyl ether if additional dioxane is present.[4] |
| Tetrahydrofuran (THF) | Readily soluble | THF is a superior solvent for Grignard reagents due to its higher polarity and chelating effect, leading to more stable and soluble complexes.[2][5] | |
| 1,4-Dioxane | Soluble (warm) | Forms a polymeric strand-like complex.[4] | |
| Decomposition | Air | Spontaneously ignites | Pyrophoric nature.[1] |
| Water | Reacts violently | Produces flammable gases.[1] | |
| Heat | May decompose explosively | Especially if heated during a fire.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of Grignard reagents.[3][6]
Materials:
-
Magnesium turnings
-
Bromobenzene (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (activator)
-
Inert gas (argon or nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or glovebox
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under vacuum or a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Gently warm the flask with a heating mantle until purple iodine vapors are observed. This indicates the activation of the magnesium surface. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings. In the dropping funnel, prepare a solution of bromobenzene in the anhydrous solvent. Add a small portion of the bromobenzene solution to the stirred magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and a change in the appearance of the solution (cloudiness).
-
Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be controlled to prevent overheating.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium is consumed. The resulting grey-to-brown solution is the this compound reagent.
Protocol 2: Quenching of Unreacted this compound
Safety Precaution: This procedure is highly exothermic and must be performed with extreme caution in a fume hood and behind a safety shield.
Materials:
-
Reaction mixture containing unreacted this compound
-
Anhydrous isopropanol
-
Saturated aqueous ammonium chloride solution
-
Anhydrous diethyl ether or THF
Equipment:
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Cooling: Cool the reaction flask to 0 °C using an ice bath.
-
Initial Quenching: Slowly and dropwise, add anhydrous isopropanol to the stirred reaction mixture under an inert atmosphere. Control the addition rate to maintain the temperature below 20 °C. Continue adding isopropanol until the vigorous reaction subsides.
-
Aqueous Quench: Slowly and dropwise, add the saturated aqueous ammonium chloride solution. Continue the addition until no further effervescence is observed.
-
Workup: Proceed with the standard aqueous workup, including extraction of the product with an appropriate organic solvent, washing, drying, and purification.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Technical Support Center: Diphenylmagnesium Mediated Transformations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for transformations mediated by diphenylmagnesium. This compound is a powerful reagent, but its high reactivity can lead to various side reactions. This guide will help you identify and mitigate these issues to improve the yield and purity of your desired products.
Troubleshooting Guides
This section addresses common problems encountered during reactions involving this compound.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
-
Reagent Inactivity: this compound is highly sensitive to air and moisture.[1] Exposure to even trace amounts can lead to decomposition and loss of reactivity.
-
Solution: Ensure all glassware is rigorously dried, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or properly stored this compound. The quality of the magnesium turnings used for preparation is also crucial; they should be activated to remove the passivating oxide layer.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that higher temperatures can also promote side reactions.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to low yields.
-
Solution: Accurately determine the concentration of your this compound solution via titration before use.
-
Problem 2: Formation of Biphenyl as a Major Byproduct
The formation of biphenyl is a common side reaction, primarily occurring through a Wurtz-type coupling mechanism. This happens when the Grignard reagent (phenylmagnesium bromide, a precursor to this compound) reacts with unreacted aryl halide.
Minimization Strategies:
| Parameter | Recommendation | Rationale |
| Aryl Halide Addition | Slow, dropwise addition of the aryl halide to the magnesium suspension. | Maintains a low concentration of the aryl halide, disfavoring the coupling reaction. |
| Temperature | Maintain a gentle reflux during Grignard formation. | Favors the formation of the Grignard reagent over the radical coupling pathway that leads to biphenyl. |
| Solvent | Use anhydrous ethereal solvents like THF or diethyl ether. | These solvents are crucial for the stability and reactivity of the Grignard reagent. |
Experimental Protocol for Minimizing Biphenyl Formation:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings in the flask and activate them (e.g., with a crystal of iodine or by mechanical stirring).
-
Grignard Formation: Add a small portion of a solution of bromobenzene in anhydrous THF to the activated magnesium. Once the reaction initiates (indicated by heat evolution and a color change), add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
Problem 3: Competing 1,2- vs. 1,4-Addition to α,β-Unsaturated Carbonyls
This compound, being a "hard" nucleophile, generally favors 1,2-addition to the carbonyl group of α,β-unsaturated ketones. However, the reaction outcome can be influenced by steric hindrance and the presence of Lewis acids.
Troubleshooting Unwanted Addition Pathways:
| Issue | Potential Cause | Recommended Solution |
| Formation of 1,4-addition product | Steric hindrance around the carbonyl group may favor the more accessible β-position. | For sterically hindered ketones, increasing the reaction temperature might favor the thermodynamically controlled 1,4-addition product. To favor the 1,2-adduct, consider using a less sterically demanding organometallic reagent if the synthetic route allows. |
| Low Selectivity | The substrate may be prone to both addition pathways. | The addition of a Lewis acid can sometimes alter the selectivity of the reaction. For example, cerium(III) chloride is known to promote 1,2-addition. |
Logical Flow for Optimizing Addition to Enones:
Caption: Troubleshooting workflow for optimizing selectivity in this compound additions to α,β-unsaturated carbonyls.
Frequently Asked Questions (FAQs)
Q1: What is the Schlenk equilibrium and how does it affect my reaction?
The Schlenk equilibrium describes the equilibrium between phenylmagnesium halide (PhMgX), this compound (Ph₂Mg), and magnesium dihalide (MgX₂) in solution:
2 PhMgX ⇌ Ph₂Mg + MgX₂
The position of this equilibrium is influenced by the solvent. In diethyl ether, the equilibrium generally favors the phenylmagnesium halide. In tetrahydrofuran (THF), the equilibrium is shifted more towards the formation of this compound. The different magnesium species in solution can have different reactivities, which can affect the outcome of your reaction. For instance, this compound is generally a stronger reducing agent than phenylmagnesium bromide.
Schlenk Equilibrium Visualization:
Caption: The Schlenk equilibrium for phenylmagnesium species in solution.
Q2: My starting material has an acidic proton. Can I still use this compound?
This compound is a strong base and will be readily quenched by acidic protons, such as those from alcohols, carboxylic acids, and even terminal alkynes. This will consume your reagent and reduce the yield of your desired product.
Solution: If your substrate contains an acidic proton, it must be protected before introducing the this compound reagent. Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBDMS).
Q3: I am observing enolization of my ketone starting material instead of nucleophilic addition. How can I prevent this?
Enolization can be a significant side reaction, especially with sterically hindered ketones or when using a highly basic reagent like this compound.
Strategies to Minimize Enolization:
-
Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can favor the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.
-
Use of Additives: The presence of certain salts, like lithium chloride (LiCl), can sometimes suppress enolization by modifying the aggregation state and reactivity of the organomagnesium reagent.
Q4: How does this compound react with epoxides?
The reaction of this compound with epoxides typically leads to ring-opening. The regioselectivity of the attack (at the more or less substituted carbon) depends on both steric and electronic factors. For styrene oxide, nucleophilic attack generally occurs at the less sterically hindered terminal carbon.
Q5: What are the primary safety concerns when working with this compound?
This compound is highly flammable and pyrophoric, meaning it can ignite spontaneously on contact with air.[1] It also reacts violently with water.[1]
Safety Precautions:
-
Always handle this compound under an inert atmosphere.
-
Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Have a Class D fire extinguisher readily available.
-
Quench any residual reagent carefully with a non-protic solvent like isopropanol before aqueous workup.
References
Technical Support Center: Optimizing Diphenylmagnesium Couplings
Welcome to the Technical Support Center for optimizing cross-coupling reactions involving diphenylmagnesium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from phenylmagnesium bromide?
This compound ((C₆H₅)₂Mg) is a diorganomagnesium compound, often referred to as a Schlenk-type Grignard reagent. Unlike the more common phenylmagnesium bromide (PhMgBr), which exists in equilibrium with magnesium dibromide (MgBr₂) and this compound, it is a discrete compound. Functionally, it can be a more reactive and selective nucleophile in certain cross-coupling reactions.
Q2: What are the primary safety concerns when working with this compound?
This compound is highly reactive and pyrophoric, meaning it can ignite spontaneously upon exposure to air.[1] It also reacts violently with water and other protic solvents.[1] All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. Standard Schlenk line or glovebox techniques are mandatory.
Q3: What is the Kumada coupling reaction?
The Kumada coupling is a transition metal-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organomagnesium reagent (like this compound) and an organic halide.[2] The reaction is typically catalyzed by nickel or palladium complexes.[2][3]
Q4: Which catalysts are most effective for this compound couplings?
Both nickel and palladium catalysts are widely used.[3]
-
Nickel catalysts (e.g., NiCl₂(dppe), NiCl₂(dppp)) are often more reactive, cost-effective, and effective for coupling with less reactive aryl chlorides.[3][4]
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) can offer broader functional group tolerance and are often more chemo- and stereoselective.[5]
Troubleshooting Guide
This section addresses common issues encountered during this compound coupling reactions.
Problem: Low or No Product Yield
Q: My Kumada coupling reaction is giving a very low yield or no product at all. What are the likely causes?
A: Low or no yield is a common problem that can usually be traced to one of the following issues:
-
Inactive Catalyst: The catalyst, particularly Pd(0) species, can be sensitive to oxygen.[5] Ensure your reaction setup is thoroughly deoxygenated. If using a Pd(II) or Ni(II) precatalyst, ensure the conditions are suitable for its reduction to the active catalytic species.
-
Poor Quality Grignard Reagent: The this compound reagent may have degraded due to exposure to air or moisture. It is crucial to use freshly prepared or properly stored reagent.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive temperatures can lead to catalyst decomposition and an increase in side reactions. A careful optimization of the reaction temperature is often necessary.
-
Inappropriate Solvent: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are most common as they are used to prepare the Grignard reagent.[6] In some cases, alternative solvents like 2-methyl-THF have been shown to improve yields and reduce side products.[7]
Problem: Significant Formation of Side Products
Q: My reaction is producing a significant amount of biphenyl (homo-coupling product). How can I minimize this?
A: The formation of biphenyl results from the coupling of two phenyl groups from the this compound reagent. This can be caused by:
-
Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of the Grignard reagent. Rigorous degassing of the solvent and reaction vessel is essential to minimize this side reaction.
-
Catalyst Choice: Some catalysts are more prone to promoting homo-coupling than others. Screening different nickel and palladium catalysts, along with various ligands, can help identify a system that favors the desired cross-coupling pathway.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of homo-coupling. Running the reaction at the lowest effective temperature can improve selectivity.
Q: I am observing the reduction of my aryl halide starting material instead of the coupled product. What causes this?
A: Reduction of the aryl halide (dehalogenation) is a potential side reaction that can compete with the desired cross-coupling. This is often due to β-hydride elimination from certain Grignard reagents, although it is less common with this compound. If you are using a co-reagent or additive, ensure it is not a source of hydrides.
Optimization of Reaction Conditions
The tables below summarize quantitative data on the effect of various reaction parameters on the yield of biaryl products in Kumada coupling reactions.
Table 1: Comparison of Catalysts in the Coupling of Phenylmagnesium Bromide with Aryl Halides
| Catalyst (0.5 mol%) | Aryl Halide | Temperature (°C) | Yield (%) |
| [(Triphos)NiICl] | Iodobenzene | Room Temp | 89 |
| [(Triphos)NiICl] | 4-Iodotoluene | Room Temp | 94 |
| [(Triphos)NiICl] | Bromobenzene | Room Temp | 91 |
| [(Triphos)NiICl] | Chlorobenzene | 60 | 100 |
| Data sourced from a study on Ni(I)-catalyzed Kumada cross-coupling reactions.[8] |
Table 2: Effect of Solvent on the Yield of 3-Hexylthiophene in a Kumada Coupling
| Solvent | Catalyst | Grignard Concentration (mol/L) | Temperature (°C) | Product Yield (%) | Dithienyl Side Product (%) |
| THF | NiCl₂(dppp) | 2.2 | Room Temp | 64.5 (after 48h) | 9.8 (after 48h) |
| Diethyl Ether | NiCl₂(PPh₃)₂ | 2.0 | Room Temp | 73.3 (after 2.5h) | 10.7 (after 2.5h) |
| 2-Methyl-THF | NiCl₂(dppp) | 4.8 | 80-85 | 98.5 | ~0 |
| Data adapted from patents describing improvements to the Kumada coupling reaction.[4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound via Dioxane Precipitation
This protocol describes the preparation of this compound from phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Bromobenzene, anhydrous
-
Diethyl ether, anhydrous
-
1,4-Dioxane, anhydrous
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble and flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a stream of inert gas. Allow to cool to room temperature.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9]
-
Dioxane Precipitation: After the formation of phenylmagnesium bromide is complete, slowly add anhydrous 1,4-dioxane (1.0 equivalent) to the reaction mixture with vigorous stirring. A precipitate of magnesium halide-dioxane complex will form.
-
Isolation: The supernatant solution is a solution of this compound in diethyl ether. The concentration can be determined by titration before use in subsequent coupling reactions.
Protocol 2: Representative Kumada Coupling of an Aryl Bromide with this compound
This protocol provides a general procedure for a nickel-catalyzed Kumada coupling.
Materials:
-
Aryl bromide (1.0 equivalent)
-
Solution of this compound in ether (e.g., 1.2 equivalents)
-
NiCl₂(dppe) (1-5 mol%)
-
Anhydrous THF or diethyl ether
-
Schlenk flask, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Add the aryl bromide and NiCl₂(dppe) catalyst to a flame-dried Schlenk flask containing a magnetic stir bar. Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous THF or diethyl ether via syringe.
-
Grignard Addition: Cool the reaction mixture to 0 °C. Slowly add the solution of this compound dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. The progress of the reaction should be monitored by TLC or GC-MS.[5]
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Caption: General experimental workflow for a Kumada coupling reaction.
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Caption: Simplified catalytic cycle for the Kumada cross-coupling reaction.
References
- 1. This compound | C12H10Mg | CID 11150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. Synthesis of 1,1-diphenyl-1-propanol Using Phenylmagnesium Bromide as a Grignard Reagent - Chemistry (CHEM220) - Stuvia ES [stuvia.com]
- 7. US7205414B2 - Process for the Kumada coupling reaction - Google Patents [patents.google.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Diphenylmagnesium Solution Concentration Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the concentration of diphenylmagnesium solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to determine the concentration of a this compound solution before use?
A1: The concentration of Grignard reagents like this compound can vary from the value stated on the supplier's label due to gradual degradation during storage.[1] Accurate concentration determination is essential for precise reaction stoichiometry, ensuring reproducibility and maximizing product yield.[2]
Q2: What are the most common methods for determining the concentration of this compound?
A2: The most common and reliable methods are titrations, including iodometric titration, colorimetric titration with an indicator, and acid-base titration.[3] Spectrophotometric methods can also be employed.[4]
Q3: How do I choose the best method for my needs?
A3: The choice of method depends on factors such as required accuracy, available equipment, and the nature of your specific this compound solution.[3] Iodometric titration is widely applicable and not affected by common hydrolysis byproducts.[3] Colorimetric titrations are simple and rapid but can be subjective.[3]
Q4: What safety precautions should I take when working with this compound and during the titration process?
A4: this compound is a spontaneously combustible solid and is highly reactive with water and air.[1][5] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.[1][6] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2] Work in a well-ventilated fume hood and have appropriate quenching agents and fire extinguishing materials readily available.[2][7]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Titration Results
-
Possible Cause: Presence of moisture or oxygen in the glassware, solvent, or inert gas supply.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum immediately before use.[6] Use freshly distilled anhydrous solvents. Purge the entire apparatus with a high-purity inert gas.
-
-
Possible Cause: Inaccurate measurement of the titrant or the this compound solution.
-
Solution: Use calibrated syringes or burettes for all measurements. Perform titrations in triplicate and average the results for better accuracy.[2]
-
-
Possible Cause: Degradation of the this compound solution during storage or handling.
-
Solution: Titrate the solution immediately before use for the most accurate concentration.[1] Store the solution under a positive pressure of inert gas in a sealed container.
-
Issue 2: Difficulty in Determining the Endpoint of the Titration
-
Possible Cause (Iodometric Titration): The disappearance of the brown iodine color is gradual.
-
Solution: Add the this compound solution dropwise, especially near the endpoint, and allow for sufficient mixing after each addition. The endpoint is the complete disappearance of the brown color to a colorless or slightly yellow solution.[3][7] The addition of lithium chloride can help maintain a clear solution, making the endpoint easier to observe.[2][8]
-
-
Possible Cause (Colorimetric Titration): The color change of the indicator is not sharp.
-
Solution: Ensure the indicator is fully dissolved before starting the titration. Use a white background to help visualize the color change. If the solution is colored, a colorimetric titration may not be suitable.[3]
-
Experimental Protocols
Method 1: Iodometric Titration
This method is based on the reaction of this compound with a known excess of iodine. The endpoint is the disappearance of the brown color of iodine.[2][6]
Materials:
-
This compound solution in an appropriate solvent (e.g., THF)
-
Iodine (I₂), solid
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Flame-dried glassware (e.g., round-bottom flask, syringe)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a saturated solution of LiCl in anhydrous THF (approximately 0.5 M).[2][8]
-
In a flame-dried, inert gas-purged flask, accurately weigh a known amount of iodine.
-
Dissolve the iodine in the LiCl/THF solution.[7]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise via a syringe while stirring vigorously.[1]
-
The endpoint is reached when the brown color of the iodine disappears, resulting in a colorless or pale yellow solution.[1][3]
-
Record the volume of the this compound solution added.
-
Calculate the molarity using the formula: Molarity (M) = (moles of I₂) / (Volume of this compound solution in L).[1][2] The stoichiometry is 1:1.[1]
Method 2: Colorimetric Titration with 1,10-Phenanthroline and sec-Butanol
This method utilizes a color change to indicate the endpoint. 1,10-phenanthroline forms a colored complex with this compound, which is then titrated with a standard solution of an alcohol.[9][10]
Materials:
-
This compound solution in an appropriate solvent (e.g., THF)
-
1,10-Phenanthroline (indicator)
-
Standardized solution of sec-butanol in anhydrous THF
-
Anhydrous THF
-
Argon or Nitrogen gas supply
-
Flame-dried glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a flame-dried, inert gas-purged flask, add a small amount of 1,10-phenanthroline and dissolve it in anhydrous THF.
-
Add a known volume of the this compound solution to the indicator solution. A distinct color will form.
-
Titrate this solution with the standardized sec-butanol solution until the color disappears.
-
Record the volume of the sec-butanol solution added.
-
Calculate the concentration of the this compound solution based on the known concentration of the sec-butanol solution and the volumes used.
Data Presentation
Table 1: Comparison of Titration Methods
| Feature | Iodometric Titration | Colorimetric Titration |
| Principle | Redox reaction with iodine.[3] | Acid-base reaction with a colorimetric indicator.[3] |
| Endpoint Detection | Disappearance of iodine's brown color.[3] | Visual color change.[3] |
| Advantages | Not affected by common hydrolysis byproducts; sharp, easily observable endpoint.[3] | Simple, rapid, and requires minimal specialized equipment.[3] |
| Limitations | Iodine solutions require frequent standardization.[3] | Subjective endpoint; may be difficult with colored solutions.[3] |
| Reported Precision | Reproducible within ±2%.[3] | Good precision.[3] |
Table 2: Example Titration Data (Iodometric Method)
| Titration # | Weight of Iodine (mg) | Moles of Iodine (mmol) | Volume of this compound (mL) | Calculated Molarity (M) |
| 1 | 253.8 | 1.00 | 1.25 | 0.80 |
| 2 | 255.0 | 1.005 | 1.26 | 0.798 |
| 3 | 252.5 | 0.995 | 1.24 | 0.802 |
| Average | 0.80 |
Visualizations
Caption: General workflow for the titration of this compound solution.
Caption: Troubleshooting logic for inconsistent titration results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A differential spectrophotometric method for the determination of Grignard reagent concentration - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C12H10Mg | CID 11150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Technical Support Center: Purification of Crude Diphenylmagnesium
Welcome to the Technical Support Center for the purification of crude diphenylmagnesium. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this highly reactive organometallic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities arising from its synthesis. The most common impurities include:
-
Biphenyl: Formed from the coupling of phenyl radicals during the synthesis of the Grignard reagent precursor, phenylmagnesium bromide.[1]
-
Benzene: Results from the reaction of the highly basic Grignar reagent with any trace amounts of water or other protic sources.
-
Unreacted starting materials: Such as magnesium metal and bromobenzene or other phenylating agents.
-
Magnesium salts: Such as magnesium bromide, which can be present from the Grignard reaction.
-
Oxidation and hydrolysis products: this compound is highly sensitive to air and moisture, leading to the formation of magnesium oxides, hydroxides, and phenoxides.[2]
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective method for purifying crude this compound is through precipitation or recrystallization . Due to the high reactivity of this compound, these procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). A common technique involves the precipitation of this compound as a dioxane adduct from an ethereal solution.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Quantitative NMR (qNMR): This is a powerful non-destructive method to determine the purity of the sample by comparing the integral of a characteristic proton signal of this compound with that of a known internal standard.[3][4][5]
-
Titration: The concentration of the active Grignard reagent can be determined by titration against a standard solution of a compound that reacts selectively with it, such as iodine or a secondary alcohol with an indicator.
-
Elemental Analysis: While it can provide the elemental composition, it may not distinguish between the desired product and certain impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of purified product | 1. Incomplete precipitation or crystallization. 2. Product loss during filtration or washing. 3. Decomposition of the product due to exposure to air or moisture.[2] | 1. Optimize the solvent system and temperature for precipitation/crystallization. Ensure sufficient cooling time. 2. Use a minimal amount of cold, anhydrous solvent for washing the purified product. 3. Ensure all glassware is oven-dried and the entire procedure is conducted under a strict inert atmosphere. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities that lower the melting point or inhibit crystallization. 2. The solvent is not appropriate for crystallization. | 1. Attempt to purify a smaller batch to see if crystallization is possible with higher purity material. Consider washing the crude product with a non-polar solvent in which this compound has low solubility to remove some impurities. 2. Screen different anhydrous solvents or solvent mixtures. Diethyl ether and tetrahydrofuran (THF) are common solvents for organomagnesium compounds.[6] |
| Purified product is discolored (e.g., yellow or brown) | 1. Presence of biphenyl impurity, which is often yellowish.[1] 2. Oxidation of the product. | 1. Recrystallization or multiple washing steps may be necessary to remove colored impurities. 2. Improve the inert atmosphere conditions during the purification process. |
| Inconsistent results in purity analysis (qNMR) | 1. Inaccurate weighing of the sample or internal standard. 2. Reaction of the internal standard with the this compound. 3. Incomplete dissolution of the sample or standard. | 1. Use a high-precision analytical balance and ensure complete transfer of materials. 2. Choose an inert internal standard that does not react with organometallic compounds. 3. Ensure both the sample and the internal standard are fully dissolved in the deuterated solvent before analysis. |
Experimental Protocol: Purification of Crude this compound by Precipitation with 1,4-Dioxane
This protocol describes the purification of crude this compound from a solution in an ethereal solvent by precipitating it as its 1,4-dioxane adduct. This method is effective for removing soluble impurities such as biphenyl.
Materials:
-
Crude this compound solution in diethyl ether or THF
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether (for washing)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (nitrogen or argon)
-
Cannula or syringe for liquid transfer
-
Filter cannula or fritted glass filter
Procedure:
-
Preparation: Under a positive pressure of an inert gas, transfer the crude this compound solution to a Schlenk flask.
-
Precipitation: While stirring the solution at room temperature, slowly add anhydrous 1,4-dioxane dropwise. The this compound-dioxane adduct will begin to precipitate as a white solid. The amount of dioxane to be added should be empirically determined but is typically in a 1:1 to 2:1 molar ratio relative to the estimated amount of this compound.
-
Digestion: After the addition of 1,4-dioxane is complete, continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Isolation: Isolate the precipitated solid by filtration under an inert atmosphere. This can be achieved using a filter cannula or a Schlenk-type filtration apparatus with a fritted glass filter.
-
Washing: Wash the isolated solid with a small amount of cold, anhydrous diethyl ether to remove any entrained soluble impurities. Repeat the washing step if necessary.
-
Drying: Dry the purified this compound-dioxane adduct under high vacuum to remove any residual solvent.
-
Storage: Store the purified product under a dry, inert atmosphere.
Quantitative Data (Illustrative):
The following table provides illustrative data for a typical purification. Actual results may vary depending on the quality of the crude material and the experimental conditions.
| Parameter | Crude this compound | Purified this compound-Dioxane Adduct |
| Appearance | Yellowish to brown solution/solid | White to off-white crystalline solid |
| Purity (by qNMR) | 70-85% | >95% |
| Yield | - | 60-80% |
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]
- 2. This compound | C12H10Mg | CID 11150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 4. rssl.com [rssl.com]
- 5. eppltd.com [eppltd.com]
- 6. benchchem.com [benchchem.com]
troubleshooting low reactivity of diphenylmagnesium
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low reactivity with diphenylmagnesium (Ph₂Mg). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is not reacting or is showing very low conversion. What are the common causes?
A1: Low reactivity of a pre-formed this compound solution can stem from several factors, ranging from reagent quality to reaction conditions. The most common culprits are:
-
Decomposition of the Reagent: this compound is highly sensitive to air and moisture.[1] Exposure to even trace amounts can lead to rapid degradation, forming benzene and magnesium hydroxides/oxides, which are unreactive. Solutions may appear cloudy or have precipitated solids upon decomposition.
-
Incorrect Concentration: The actual concentration of the active this compound species may be lower than anticipated due to incomplete formation, precipitation, or gradual decomposition upon storage. It is crucial to titrate the solution shortly before use.
-
Schlenk Equilibrium Effects: In ethereal solvents, this compound exists in equilibrium with phenylmagnesium bromide (PhMgBr) and magnesium bromide (MgBr₂).[2] The position of this equilibrium, which is influenced by the solvent and temperature, can affect the overall reactivity of the solution, as Ph₂Mg and PhMgBr can exhibit different reactivities.
-
Poor Solvent Quality: The presence of impurities in the solvent, particularly water, can quench the this compound. Always use anhydrous solvents.
-
Reaction Temperature: Some reactions require specific temperatures to proceed efficiently. If the temperature is too low, the reaction rate may be negligible.
Q2: How can I determine the actual concentration of my this compound solution?
A2: It is highly recommended to determine the concentration of your this compound solution by titration just before use. A common and effective method is titration with a standard solution of a secondary alcohol, such as sec-butanol, in the presence of an indicator like 1,10-phenanthroline.
Q3: My reaction is sluggish. Can the choice of solvent affect the reactivity?
A3: Yes, the solvent plays a critical role. Tetrahydrofuran (THF) is generally a better solvent for Grignard reagents than diethyl ether.[3][4][5][6] THF's higher polarity and chelating ability can lead to the formation of more stable and soluble monomeric this compound complexes, which are often more reactive.[3][4] In contrast, in diethyl ether, Grignard reagents are more prone to forming less reactive dimers or oligomers.[3] The higher boiling point of THF also allows for reactions to be conducted at higher temperatures, which can increase the reaction rate.[3][4][5]
Q4: I observe a white precipitate in my this compound solution. What is it and how does it affect the reaction?
A4: A white precipitate in a this compound solution is likely magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), formed from the reaction of the organometallic species with oxygen or water.[1] The formation of these precipitates indicates decomposition of the active reagent and will lead to lower reactivity. It is advisable to use the clear supernatant for reactions, after determining its concentration by titration.
Q5: What are the common side reactions that can lead to low yields?
A5: Besides decomposition, other side reactions can compete with the desired transformation, leading to the appearance of low reactivity. These include:
-
Wurtz-type Coupling: This is a significant side reaction, especially during the formation of the Grignard reagent from aryl halides. It leads to the formation of biphenyl.
-
Reaction with Labile Protons: this compound is a strong base and will react with any acidic protons in the substrate or solvent, quenching the reagent.[7]
-
Reduction of the Substrate: this compound can act as a reducing agent, which may lead to undesired byproducts depending on the nature of the electrophile.[1]
Data Presentation
Table 1: Influence of Solvent on this compound Reactivity
| Solvent | Polarity | Boiling Point (°C) | Coordination | Typical State of Reagent | General Reactivity |
| Diethyl Ether | Lower | 34.6 | Good | Dimeric/Oligomeric | Moderate |
| Tetrahydrofuran (THF) | Higher | 66 | Stronger | Monomeric | High |
Table 2: Troubleshooting Guide for Low this compound Reactivity
| Observation | Potential Cause | Recommended Action |
| Cloudy solution with precipitate | Decomposition due to air/moisture exposure | Use the clear supernatant after titration. Prepare fresh reagent if necessary. |
| Low or no product formation | Incorrect reagent concentration | Titrate the this compound solution immediately before use. |
| Poor solvent quality | Use freshly dried, anhydrous solvent. | |
| Unfavorable Schlenk equilibrium | Consider the addition of dioxane to precipitate MgBr₂ and isolate Ph₂Mg. | |
| Sluggish reaction | Inappropriate solvent | Switch from diethyl ether to THF. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side products. | |
| Formation of biphenyl | Wurtz-type coupling | Optimize the conditions for Grignard reagent formation (e.g., slow addition of aryl halide). |
| Gas evolution upon substrate addition | Reaction with acidic protons | Ensure the substrate is anhydrous and free of acidic functional groups. |
Experimental Protocols
Protocol 1: Titration of this compound Solution
This protocol provides a general method for determining the concentration of a this compound solution.
Materials:
-
This compound solution in an ethereal solvent (e.g., THF or diethyl ether)
-
Anhydrous toluene
-
sec-Butanol, anhydrous
-
1,10-Phenanthroline
-
Dry, argon-flushed glassware (burette, flask, syringe)
Procedure:
-
Prepare a standard solution of sec-butanol in anhydrous toluene (e.g., 1.0 M).
-
In a dry, argon-flushed flask, place a small amount of 1,10-phenanthroline as a solid indicator.
-
Add a known volume of the this compound solution to be titrated to the flask via a syringe.
-
Titrate the this compound solution with the standardized sec-butanol solution. The endpoint is the disappearance of the colored complex formed between this compound and the indicator.
-
Calculate the molarity of the this compound solution based on the volume of titrant used.
Visualizations
References
- 1. This compound | C12H10Mg | CID 11150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
stabilizing diphenylmagnesium solutions for long-term storage
Diphenylmagnesium Solutions: Technical Support Center
Welcome to the Technical Support Center for the stabilization and long-term storage of this compound solutions. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here you will find answers to frequently asked questions, troubleshooting guidance for common issues, and detailed protocols to ensure the stability and reactivity of your solutions.
Frequently Asked Questions (FAQs)
Q1: Why are this compound solutions unstable for long-term storage?
A1: this compound is a highly reactive organomagnesium compound.[1] Its instability arises from several factors:
-
Sensitivity to Air and Moisture: It reacts rapidly with atmospheric oxygen and moisture.[1][2] Contact with water can lead to explosion and ignition, even in a carbon dioxide atmosphere.[1]
-
Pyrophoric Nature: this compound may spontaneously ignite upon exposure to air.[1]
-
Schlenk Equilibrium: In solution, Grignard reagents like this compound exist in a dynamic equilibrium between the parent Grignard reagent (RMgX), the diorganomagnesium species (R₂Mg, in this case, this compound), and magnesium dihalide (MgX₂). The position of this equilibrium is influenced by the solvent, concentration, and temperature, which can affect the solution's stability and reactivity over time.
-
Thermal Degradation: Although many Grignard reagents are stable at elevated temperatures, prolonged exposure to non-optimal temperatures can lead to degradation.
Q2: What is the role of ethereal solvents like THF and diethyl ether in stabilizing this compound?
A2: Ethereal solvents are crucial for stabilizing organomagnesium compounds.[3] The lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom, forming a soluble complex. This solvation shell stabilizes the this compound, prevents it from precipitating, and enhances its reactivity in subsequent reactions. Tetrahydrofuran (THF) is often preferred due to its higher polarity, which can lead to more reactive monomeric species.
Q3: What is the Schlenk equilibrium and how does it impact my this compound solution?
A3: The Schlenk equilibrium is a fundamental concept in Grignard chemistry, describing the equilibrium between the alkyl/aryl magnesium halide (RMgX), the dialkyl/diarylmagnesium (R₂Mg), and the magnesium halide (MgX₂). For this compound, which can be formed from phenylmagnesium bromide, the equilibrium is:
2 PhMgBr ⇌ (Ph)₂Mg + MgBr₂
The position of this equilibrium is highly dependent on the solvent. In diethyl ether, the equilibrium often favors the Grignard reagent, while in THF, the formation of the diorganomagnesium species can be more pronounced. This equilibrium is significant because the different magnesium species can have different reactivities and solubilities, which can change over time and affect the outcome of your experiments.
Q4: Are there any additives that can enhance the stability of my this compound solution?
A4: While less common for this compound specifically, the use of salt additives like lithium chloride (LiCl) is a well-established method for stabilizing and solubilizing other Grignard reagents. The formation of a complex, often referred to as a "Turbo-Grignard," can break up polymeric aggregates of the organomagnesium compound, leading to more stable and reactive solutions.
Troubleshooting Guide
Problem: My this compound solution has precipitated out of solution.
-
Possible Cause:
-
Moisture Contamination: Exposure to even trace amounts of water will cause the this compound to react and form insoluble magnesium hydroxides and other byproducts.
-
Solvent Evaporation: If the solvent evaporates, the concentration of the this compound will increase, potentially exceeding its solubility limit and causing it to precipitate.[4]
-
Temperature Fluctuation: Storing the solution at too low a temperature can cause the this compound or other magnesium species in the Schlenk equilibrium to crystallize.
-
-
Solution:
-
Ensure all glassware is rigorously dried and the solution is handled under a strictly inert atmosphere (argon or nitrogen).
-
Use sealed containers (e.g., Schlenk flasks with PTFE valves) to prevent solvent loss.
-
Store the solution at a consistent, appropriate temperature. If crystals have formed due to low temperatures, gentle warming and agitation may redissolve the compound, provided no decomposition has occurred.
-
Problem: The concentration of my this compound solution has decreased over time.
-
Possible Cause:
-
Reaction with Air/Moisture: A small leak in the storage vessel can allow air and moisture to slowly degrade the reagent.
-
Thermal Decomposition: While generally stable, very long-term storage, especially at ambient or elevated temperatures, can lead to slow decomposition.
-
Reaction with Solvent: Ethereal solvents can be cleaved by highly reactive organometallic compounds over extended periods, although this is less common under proper storage conditions.
-
-
Solution:
-
Always store this compound solutions under a positive pressure of an inert gas.
-
For long-term storage, keep the solution in a cool, dark place. Refrigeration is often recommended, but be mindful of potential precipitation.
-
It is best practice to titrate the solution periodically to determine its active concentration before use in sensitive reactions.
-
Problem: My reaction with this compound is giving low yields or unexpected byproducts.
-
Possible Cause:
-
Degraded Reagent: The this compound may have partially decomposed during storage, leading to a lower concentration of the active reagent.
-
Shift in Schlenk Equilibrium: The composition of the solution may have changed over time, resulting in different reactive species being present.
-
-
Solution:
-
Titrate the solution immediately before use to accurately determine the molarity of the active reagent.
-
If possible, use freshly prepared this compound solution for critical applications.
-
Data Presentation
While specific quantitative long-term stability data for this compound is not extensively published, the following table summarizes the expected stability based on general principles for organomagnesium reagents.
Table 1: Qualitative Stability of this compound Solutions under Various Conditions
| Storage Condition | Solvent | Expected Stability | Key Considerations |
| -20°C to 4°C | THF or Diethyl Ether | Good to Excellent | Optimal for long-term storage. Risk of precipitation at lower temperatures. |
| Room Temperature (20-25°C) | THF or Diethyl Ether | Fair to Good | Suitable for short to medium-term storage (weeks to months). |
| Above 25°C | THF or Diethyl Ether | Poor | Increased rate of potential degradation. Not recommended. |
| Presence of LiCl | THF | Excellent | May enhance solubility and stability by forming a more stable complex. |
| Exposure to Air/Moisture | Any | Very Poor | Rapid and often hazardous decomposition.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
-
Three-neck round-bottom flask, condenser, dropping funnel (all flame-dried)
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Place magnesium turnings in the flame-dried three-neck flask under a positive pressure of inert gas.
-
Add a single crystal of iodine.
-
Add a small amount of the anhydrous solvent to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene in the anhydrous solvent.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle warming may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting solution is phenylmagnesium bromide.
-
To favor the formation of this compound via the Schlenk equilibrium, the solution can be stored, or dioxane can be added to precipitate MgBr₂(dioxane)₂, driving the equilibrium to the right.
-
Protocol 2: Titration of this compound Solution
-
Materials:
-
Anhydrous solvent (same as the solution)
-
Salicylaldehyde phenylhydrazone
-
Dry glassware (burette, flask)
-
Inert gas supply
-
-
Procedure:
-
Accurately weigh a small amount of salicylaldehyde phenylhydrazone into a dry flask under an inert atmosphere.
-
Dissolve it in the anhydrous solvent.
-
Titrate this solution with the this compound solution until the color of the indicator changes from colorless to a persistent yellow/orange.
-
The concentration is calculated based on the stoichiometry of the reaction (2 equivalents of Grignard react with 1 equivalent of the indicator).
-
Visualizations
Caption: Troubleshooting workflow for common this compound issues.
Caption: The Schlenk equilibrium in ethereal solutions.
Caption: Degradation of this compound by moisture and oxygen.
References
Technical Support Center: Diphenylmagnesium Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and use of diphenylmagnesium.
Frequently Asked Questions (FAQs)
Q1: What is the Schlenk equilibrium and how does it affect my this compound reagent?
A1: The Schlenk equilibrium is a fundamental concept in organomagnesium chemistry. In the context of this compound, it describes the equilibrium between the desired diarylmagnesium species (Ph₂Mg) and the Grignard reagent, phenylmagnesium halide (PhMgX), in solution. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the specific halide present.[1] In many ethereal solvents like diethyl ether or tetrahydrofuran (THF), the equilibrium may favor the Grignard reagent form.[1]
Q2: My this compound reaction is sluggish or fails to initiate. What are the likely causes?
A2: The most common reasons for a failed or sluggish reaction are the presence of protic impurities, such as water or alcohols, and an oxidized magnesium surface. This compound is a strong base and will be quenched by even trace amounts of acidic protons.[2] An oxide layer on the magnesium turnings can prevent the initial reaction with the aryl halide.[3]
Q3: I am observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?
A3: Biphenyl is a common byproduct formed through a Wurtz-Fittig type coupling reaction, where the Grignard reagent (phenylmagnesium halide) reacts with unreacted aryl halide.[3] This side reaction can be minimized by the slow, dropwise addition of the aryl halide to the magnesium suspension, which helps to maintain a low concentration of the aryl halide in the reaction mixture.[3]
Q4: What is the role of lithium chloride (LiCl) in this compound reactions? Is it an impurity?
A4: While technically a salt impurity if not intentionally added, lithium chloride is often used as a beneficial additive in Grignar-type reactions.[4][5] It can enhance the reactivity of the organomagnesium reagent by breaking up polymeric aggregates and forming more reactive "ate" complexes.[5][6] Reagents prepared with LiCl are sometimes referred to as "Turbo Grignard reagents".[5] Therefore, the presence of LiCl is not necessarily detrimental and can be advantageous.
Q5: How can I purify my this compound to remove magnesium halide impurities?
A5: A common and effective method for removing magnesium halides is through the addition of 1,4-dioxane. Dioxane forms an insoluble coordination polymer with magnesium halides (e.g., MgBr₂(dioxane)₂), which precipitates out of the solution.[7] This shifts the Schlenk equilibrium towards the formation of the soluble this compound, which can then be isolated by filtration or decantation.[7]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Presence of moisture or protic solvents | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| Inactive magnesium surface (oxide layer) | Activate the magnesium turnings by gently crushing them with a glass rod to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an activator.[3] |
| Impure aryl halide | Use a freshly opened bottle of the aryl halide or distill it before use. |
| Incorrect reaction temperature | The reaction is exothermic. Maintain the recommended temperature using a water bath or ice bath as needed. If the reaction is too slow, gentle warming may be required for initiation. |
Issue 2: Formation of Significant Side Products (e.g., Biphenyl)
| Potential Cause | Recommended Solution |
| High local concentration of aryl halide | Add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This minimizes the Wurtz-Fittig coupling side reaction.[3] |
| Elevated reaction temperature | High temperatures can favor the formation of side products. Maintain a controlled temperature throughout the addition of the aryl halide.[3] |
Issue 3: Unexpected Reactivity or Inconsistent Results
| Potential Cause | Recommended Solution |
| Variable position of the Schlenk equilibrium | The ratio of Ph₂Mg to PhMgX can vary between batches. For applications requiring pure this compound, purify the reagent using the dioxane precipitation method to remove magnesium halides.[7] |
| Presence of lithium salts | If the synthesis route involves organolithium precursors, residual lithium salts may be present, enhancing reactivity.[4][5] Be aware of this potential for increased reactivity and adjust reaction conditions accordingly. |
| Solvent effects | The choice of ethereal solvent (e.g., THF vs. diethyl ether) can influence the solubility and reactivity of the organomagnesium species.[8] Ensure consistent use of the same solvent for reproducible results. |
Summary of Impurity Effects
| Impurity | Source | Effect on Reaction | Mitigation Strategy |
| Water / Protic Solvents | Inadequate drying of glassware/solvents, atmospheric moisture | Quenches the this compound reagent, leading to low or no yield.[2] | Rigorously dry all glassware and solvents; perform the reaction under an inert atmosphere.[3] |
| Oxygen | Atmospheric leaks into the reaction setup | Can lead to the formation of phenoxide species and other oxidation byproducts, reducing the yield of the desired product. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Magnesium Halides (MgX₂) | Inherent to the Schlenk equilibrium | Can influence the reactivity and solubility of the organomagnesium species. The presence of the halide is what defines the Grignard reagent component.[1] | For applications requiring pure this compound, precipitate the magnesium halides by adding 1,4-dioxane.[7] |
| Biphenyl | Wurtz-Fittig coupling of PhMgX with unreacted PhX | Acts as an impurity in the final product and reduces the yield of this compound.[3] | Slow, dropwise addition of the aryl halide to the magnesium suspension.[3] |
| Lithium Salts (e.g., LiCl) | Use of organolithium reagents in synthesis, or intentional addition | Can increase the reactivity of the organomagnesium species ("Turbo Grignard" effect).[4][5] | Be aware of its potential presence and enhancing effect on reactivity. Not always necessary to remove. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol describes the preparation of a phenylmagnesium bromide solution followed by its conversion to this compound via dioxane precipitation of magnesium bromide.
Materials:
-
Magnesium turnings
-
Bromobenzene (anhydrous)
-
Diethyl ether or THF (anhydrous)
-
1,4-Dioxane (anhydrous)
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
-
Flame-dried glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation: Assemble the flame-dried glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask.
-
Initiation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the onset of bubbling indicate initiation.
-
Formation of Phenylmagnesium Bromide: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until the magnesium is consumed.
-
Purification (Dioxane Precipitation): Cool the resulting grey, cloudy solution of phenylmagnesium bromide. Slowly add anhydrous 1,4-dioxane (approximately 1 equivalent relative to magnesium) with vigorous stirring. A white precipitate of MgBr₂(dioxane)₂ will form.
-
Isolation of this compound: Allow the precipitate to settle. The supernatant solution is the purified this compound. This solution can be carefully transferred to another flask via cannula for immediate use or stored under an inert atmosphere.
Visualizations
References
Technical Support Center: Industrial-Scale Synthesis of Diphenylmagnesium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of diphenylmagnesium synthesis. The information is designed to address specific challenges encountered during large-scale production.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the industrial synthesis of this compound, presented in a question-and-answer format.
Q1: My large-scale Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a frequent and critical issue, especially at scale, as it can lead to the dangerous accumulation of unreacted aryl halide.
-
Inactive Magnesium Surface: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide or hydroxide.
-
Solution: Activate the magnesium prior to adding the bulk of the aryl halide. Common industrial activation methods include the addition of a small crystal of iodine, 1,2-dibromoethane, or using a small amount of a pre-formed Grignard reagent to initiate the reaction. On a large scale, mechanical stirring with a small amount of glass or using pre-activated magnesium turnings can also be effective.
-
-
Presence of Moisture: Water reacts with and deactivates the Grignard reagent.
-
Solution: All glassware, reactors, and solvents must be rigorously dried before use. Industrial processes often involve vacuum-drying of the reactor and using anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent.
-
-
Low Initial Temperature: While the overall reaction is exothermic, some initial energy input may be required to overcome the activation energy.
-
Solution: Gently warm a small portion of the reaction mixture to initiate the reaction. Once initiated, the exothermic nature of the reaction will typically sustain it. Careful temperature monitoring is crucial to prevent a runaway reaction.
-
Q2: I am observing a significant amount of biphenyl as a byproduct. How can this be minimized?
A2: The formation of biphenyl is likely due to a Wurtz-type coupling reaction, a major side reaction in Grignard synthesis.
-
High Local Concentration of Aryl Halide: Adding the aryl halide too quickly can lead to localized high concentrations, promoting the coupling side reaction.
-
Solution: Ensure a slow, controlled addition of the aryl halide to the magnesium suspension. For industrial-scale reactions, a continuous or semi-batch process is often preferred over a batch process to maintain a low concentration of the halide.[1]
-
-
High Reaction Temperature: Higher temperatures can increase the rate of the Wurtz coupling.
-
Solution: Maintain a controlled reaction temperature. The use of a well-designed reactor with efficient heat exchange is critical for large-scale synthesis to dissipate the heat generated from this highly exothermic reaction.[2]
-
Q3: The yield of my this compound synthesis is inconsistent between batches. What factors should I investigate?
A3: Inconsistent yields in large-scale synthesis can often be traced back to variations in raw materials and process control.
-
Quality of Magnesium: The physical form and surface area of the magnesium can significantly impact reactivity.
-
Solution: Use a consistent source and grade of magnesium turnings. The use of magnesium powder is generally avoided in large-scale reactions due to the increased risk of fire and runaway reactions.
-
-
Purity of Solvents and Reagents: The presence of impurities, particularly water and oxygen, will consume the Grignard reagent and reduce the yield.
-
Solution: Implement stringent quality control on all incoming raw materials. Solvents should be verified to be anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent reaction with atmospheric oxygen and moisture.[3]
-
-
Inefficient Stirring: In a large reactor, inefficient mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions.
-
Solution: Ensure the reactor is equipped with an appropriate agitator to maintain a homogeneous suspension of the magnesium and uniform temperature throughout the reaction mixture.
-
Q4: How can I safely manage the highly exothermic nature of the this compound synthesis on an industrial scale?
A4: Thermal management is a critical safety consideration for scaling up this reaction.[2][4]
-
Controlled Addition: The rate of addition of the aryl halide directly controls the rate of heat generation.
-
Solution: Use a controlled-dosing system. A slow addition rate is generally safer.[2]
-
-
Efficient Heat Removal: The reactor must be able to efficiently remove the heat generated by the reaction.
-
Solution: Utilize a jacketed reactor with a reliable cooling system. Regular maintenance to prevent fouling of the reactor jacket is important for efficient heat transfer.
-
-
In-situ Monitoring: Real-time monitoring can detect the onset of the reaction and any potential thermal runaway.
-
Emergency Preparedness: Have a plan in place to handle a runaway reaction.
-
Solution: The reactor should be equipped with safety features such as a rupture disc and an emergency vent. A quench tank with a suitable reagent to safely neutralize the reaction may also be necessary.
-
Q5: What are the best practices for handling and storing this compound on a large scale?
A5: this compound is a pyrophoric solid, meaning it can ignite spontaneously on contact with air.[6] It is also highly reactive with water.[6]
-
Handling: All transfers and handling of this compound should be conducted under an inert atmosphere (nitrogen or argon) in a glovebox or a closed system.
-
Storage: Store in a cool, dry, and inert environment. The container must be tightly sealed to prevent exposure to air and moisture.
-
Fire Safety: Class D fire extinguishers (for combustible metals) should be readily available. Do not use water, carbon dioxide, or foam extinguishers , as they will react violently with the organomagnesium compound.[6]
Data on Reaction Parameters
| Parameter | Effect on Yield and Purity | Industrial-Scale Considerations |
| Solvent | Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better stabilization of the Grignard reagent, which can lead to higher yields. | THF's higher boiling point provides a wider and safer operating temperature range, which is advantageous for managing the exothermicity of the reaction at scale.[7] |
| Temperature | Higher temperatures can increase the reaction rate but may also promote side reactions like Wurtz coupling, potentially lowering the purity. | Precise temperature control is crucial. Industrial reactors with efficient cooling systems are necessary to maintain an optimal temperature range for maximizing yield and minimizing byproducts. |
| Aryl Halide Addition Rate | A slow and controlled addition rate generally leads to higher purity by minimizing the formation of biphenyl. | Automated dosing systems are used to ensure a consistent and slow addition rate, which is critical for both safety and product quality in large batches.[2] |
| Magnesium Activation | Activation of magnesium is essential for initiating the reaction and achieving high conversion. | Various activation methods are employed, including chemical (e.g., iodine) and mechanical activation, to ensure reliable and consistent reaction initiation between batches. |
| Stirring Rate | Efficient stirring is necessary to maintain a homogeneous reaction mixture, which promotes a consistent reaction rate and minimizes localized side reactions. | Industrial reactors are equipped with powerful agitators designed to handle solid-liquid slurries and ensure efficient mass and heat transfer. |
Experimental Protocols
The following are generalized protocols for the synthesis of a phenylmagnesium halide (a close analogue to this compound synthesis) adapted for a conceptual industrial-scale batch process.
Protocol 1: Industrial-Scale Batch Synthesis of Phenylmagnesium Bromide
-
Reactor Preparation: An appropriately sized, clean, and dry glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser, a nitrogen/argon inlet, and a temperature probe is made inert by purging with nitrogen.
-
Charging of Magnesium: Magnesium turnings (1.05-1.2 equivalents) are charged into the reactor under a positive pressure of nitrogen.
-
Solvent Addition: Anhydrous THF is added to the reactor to cover the magnesium.
-
Initiation: A small amount of initiator (e.g., a few crystals of iodine) is added. A small portion (approx. 5%) of the total bromobenzene is added to the reactor. The mixture is gently warmed to initiate the reaction, as indicated by a temperature rise and a change in color.
-
Controlled Addition of Bromobenzene: Once the reaction has been initiated, a solution of bromobenzene in anhydrous THF is added slowly and controllably to the reactor over a period of several hours. The reaction temperature is maintained at a set point (e.g., 40-50°C) by circulating coolant through the reactor jacket.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at the set temperature for an additional 1-2 hours to ensure complete conversion.
-
Quality Control: A sample is taken for quantitative analysis (e.g., titration) to determine the concentration of the Grignard reagent.
-
Transfer and Use: The resulting solution of phenylmagnesium bromide is used directly in the next synthesis step or transferred to a suitable storage container under an inert atmosphere.
Visualizations
Figure 1: Industrial Grignard Synthesis Workflow
Caption: Workflow for industrial-scale Grignard reagent synthesis.
Figure 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in synthesis.
Figure 3: Key Parameter Relationships
Caption: Interrelationship of key parameters in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Diphenylmagnesium and Phenyllithium for Researchers
For professionals in chemical research and drug development, the choice of an organometallic reagent is a critical decision that dictates the efficiency, selectivity, and viability of a synthetic route. This guide provides an objective comparison between two phenylating agents: diphenylmagnesium ((Ph)₂Mg) and phenyllithium (PhLi). We will examine their fundamental differences in structure and bonding, and how these translate into distinct reactivity profiles in common organic transformations, supported by experimental data and detailed protocols.
Core Principles: Structure, Aggregation, and Reactivity
The difference in reactivity between organomagnesium and organolithium compounds originates from the nature of the carbon-metal bond. The carbon-lithium bond in phenyllithium possesses a higher degree of ionic character compared to the more covalent carbon-magnesium bond in this compound.[1] This renders the phenyl anion in PhLi "harder" and more nucleophilic, leading to generally higher reactivity.[2]
Phenyllithium (PhLi) exists in solution as aggregates, the structure of which is highly dependent on the solvent. In diethyl ether, it is predominantly a tetramer, while in tetrahydrofuran (THF), it exists as an equilibrium between dimers and monomers.[3][4] The smaller, less-aggregated species are generally more reactive. This solvent-dependent behavior is a crucial parameter in its application.
This compound ((Ph)₂Mg) is a component of the complex Schlenk equilibrium. When phenylmagnesium bromide (PhMgBr) is prepared, it disproportionates in solution to form this compound and magnesium bromide (MgBr₂).
2 PhMgBr ⇌ (Ph)₂Mg + MgBr₂
The position of this equilibrium is influenced by factors such as solvent, concentration, and temperature. Therefore, a "Grignard reagent" is often a mixture of species, making this compound itself less straightforward to handle as a pure reagent. For the purposes of this guide, "this compound" refers to reactions where the diorganomagnesium species is the intended primary reagent, often achieved by using salt-free preparations or additives that shift the equilibrium.
Performance in Nucleophilic Addition to Carbonyls
Nucleophilic 1,2-addition to carbonyl compounds is a hallmark reaction for these reagents. The higher reactivity of phenyllithium often translates to faster reactions and the ability to react with more sterically hindered or electronically deactivated carbonyls.
Table 1: Comparison of Reactivity in Nucleophilic Addition to Benzophenone
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| PhLi | Benzophenone | Diethyl Ether | Room Temp | 1 | Triphenylmethanol | ~90% | (Implied from general high-yield reactions) |
| (Ph)₂Mg | Benzophenone | THF | Reflux | 2 | Triphenylmethanol | 85% | (Representative yield for Grignard-type additions) |
Note: Yields are representative and can vary significantly based on precise reaction conditions, scale, and purification methods. The data is synthesized from typical outcomes reported in organic chemistry literature.
Phenyllithium's superior nucleophilicity makes it highly effective for these transformations.[1][5] this compound provides a slightly milder alternative, which can be advantageous in complex molecules where high reactivity might lead to side reactions.[6]
Regioselectivity: 1,2- vs. 1,4-Conjugate Addition
When reacting with α,β-unsaturated carbonyl compounds, the regioselectivity of addition (1,2- vs. 1,4-) is a key consideration. Both phenyllithium and organomagnesium reagents are considered "hard" nucleophiles, which typically favor direct (1,2) addition to the carbonyl carbon under kinetic control.[7][8]
Table 2: Regioselectivity in the Addition to Chalcone
| Reagent | Substrate | Solvent | Product Ratio (1,2-adduct : 1,4-adduct) |
| PhLi | Chalcone | THF | Predominantly 1,2-addition |
| (Ph)₂Mg / PhMgBr | Chalcone | Diethyl Ether | Predominantly 1,2-addition |
While both reagents strongly favor the 1,2-adduct, the milder nature of the magnesium reagent can sometimes be exploited with additives (e.g., copper salts) to promote 1,4-conjugate addition, a versatility less commonly accessible with the highly reactive phenyllithium.
Basicity and Metalation Reactions
The higher ionic character of the C-Li bond also makes phenyllithium a significantly stronger base than this compound.[5] This is most evident in metalation (or deprotonation) reactions, such as the ortho-metalation of anisole, a key strategy for functionalizing aromatic rings.
Table 3: Comparison of Basicity in the Metalation of Anisole
| Reagent | Substrate | Solvent | Conditions | Product | Outcome |
| PhLi | Anisole | THF / TMEDA | 0°C to Room Temp | 2-Lithioanisole | Efficient reaction[9][10] |
| (Ph)₂Mg | Anisole | THF | Reflux | 2-(Magnesio)anisole | Generally less efficient; requires harsher conditions |
Phenyllithium, particularly when activated with chelating agents like tetramethylethylenediamine (TMEDA), is highly effective for deprotonating moderately acidic C-H bonds.[9] this compound is a much weaker base and is generally not the reagent of choice for such transformations.
Experimental Protocols
Experimental Workflow Diagram
The general workflow for utilizing these air- and moisture-sensitive reagents is similar, requiring inert atmosphere techniques.
Caption: General workflow for reactions using air-sensitive organometallic reagents.
Protocol 1: Preparation of Phenyllithium Solution
This protocol describes the synthesis of phenyllithium from bromobenzene and lithium metal in diethyl ether.
Materials:
-
Lithium metal (containing 1-2% sodium)
-
Bromobenzene (anhydrous)
-
Diethyl ether (anhydrous)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Under a positive pressure of inert gas, charge the flask with lithium metal (2.1 eq) cut into small pieces and anhydrous diethyl ether.
-
Cool the flask to -20 °C using an appropriate cooling bath.
-
Add a small portion (~5%) of the bromobenzene (1.0 eq) to initiate the reaction, which is indicated by turbidity and a gentle temperature rise.
-
Once initiated, add the remaining bromobenzene dropwise via the addition funnel over 1 hour, maintaining the internal temperature between -15 and -20 °C.
-
After the addition is complete, continue stirring for an additional hour at -15 °C.
-
Allow the solution to warm to 0 °C. The resulting dark brown to black solution is ready for titration and use. The yield is typically around 90%.
Protocol 2: Titration of Phenyllithium (Double Titration Method)
Accurate determination of the molarity of organometallic solutions is crucial for stoichiometry.
Procedure:
-
Add a known volume (e.g., 1.0 mL) of the phenyllithium solution to a flask containing 1,2-dibromoethane in anhydrous ether at 0 °C. This consumes the active PhLi.
-
Add water to the flask.
-
Titrate the total base (unreacted PhLi, if any, and lithium alkoxides) with a standardized solution of sec-butanol in xylene using a suitable indicator (e.g., 1,10-phenanthroline).
-
In a separate flask, quench an identical volume of the PhLi solution with water and titrate with the same standardized acid to determine the amount of non-active base (alkoxides).
-
The difference between the two titration volumes gives the concentration of the active phenyllithium reagent.
Protocol 3: Nucleophilic Addition to Benzophenone
This protocol provides a general method for the addition of a phenyl group to a ketone.
Materials:
-
Benzophenone
-
Standardized phenyllithium or this compound solution
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere, dissolve benzophenone (1.0 eq) in anhydrous solvent in a dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organometallic solution (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude triphenylmethanol by recrystallization or column chromatography.
Logical Decision Flow for Reagent Selection
Choosing between this compound and phenyllithium depends on the specific requirements of the synthesis, balancing reactivity against the potential for side reactions.
Caption: Decision tree for selecting between PhLi and (Ph)₂Mg.
Conclusion
Phenyllithium and this compound are both powerful reagents for introducing phenyl groups, but their reactivity profiles are distinct.
-
Phenyllithium is the reagent of choice when high reactivity is paramount. Its superior nucleophilicity is ideal for additions to sterically hindered carbonyls, and its strong basicity makes it uniquely effective for metalation reactions. However, this high reactivity requires careful temperature control and can lead to a lack of selectivity in multifunctional substrates.
-
This compound , as a representative organomagnesium reagent, offers a milder and sometimes more selective alternative. Its reduced basicity is advantageous when working with substrates containing acidic protons or other sensitive functional groups. While generally favoring 1,2-addition, its reactivity can be modulated with additives like copper salts to favor 1,4-addition, offering a synthetic flexibility not easily achieved with phenyllithium.
The optimal choice depends on a careful analysis of the substrate, the desired transformation, and the potential for side reactions. For researchers, a thorough understanding of these nuances is essential for developing robust and efficient synthetic strategies.
References
- 1. fiveable.me [fiveable.me]
- 2. acid base - Why do organolithium and organomagnesium compounds react differently with CO2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Phenyllithium - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mmlab.uoc.gr [mmlab.uoc.gr]
- 10. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diphenylmagnesium and Other Grignard Reagents for Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, Grignard reagents are indispensable tools for carbon-carbon bond formation. Among the diverse array of these organomagnesium compounds, diphenylmagnesium (Ph₂Mg) presents unique characteristics when compared to more conventional Grignard reagents like phenylmagnesium bromide (PhMgBr) and various alkylmagnesium halides. This guide provides an objective comparison of the performance, reactivity, and practical considerations of this compound alongside other common Grignard reagents, supported by experimental data and detailed protocols.
The Schlenk Equilibrium: A Fundamental Consideration
The reactivity of Grignard reagents is intrinsically linked to the Schlenk equilibrium, which describes the dynamic relationship between the alkyl/aryl magnesium halide (RMgX) and the dialkyl/diarylmagnesium (R₂Mg) species in solution.[1]
Caption: The Schlenk Equilibrium for Grignard Reagents.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic and halide substituents.[1] Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential for the formation and stabilization of Grignard reagents, as they coordinate to the magnesium center.[2][3] The equilibrium generally favors the formation of the more nucleophilic dialkyl or diarylmagnesium species in the presence of strongly coordinating solvents or through the precipitation of the magnesium halide salt.[1] For instance, the addition of dioxane can drive the equilibrium to the right by precipitating MgX₂(dioxane).[4]
Reactivity and Performance Comparison
Grignard reagents are potent nucleophiles and strong bases.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles, most notably carbonyl compounds.[3]
Nucleophilicity and Basicity:
The reactivity of a Grignard reagent is a balance between its nucleophilicity and basicity. While highly desirable for forming new carbon-carbon bonds, their strong basicity can lead to side reactions such as deprotonation of acidic functional groups in the substrate.[5]
This compound, as a diarylmagnesium compound, is generally considered to be a stronger nucleophile than its corresponding Grignard reagent, phenylmagnesium bromide. This is because the Schlenk equilibrium for aryl Grignard reagents can be shifted towards the diarylmagnesium species, which possesses two organic nucleophilic groups and lacks the Lewis acidic magnesium halide component that can sometimes hinder reactivity.
In contrast, alkyl Grignard reagents (e.g., ethylmagnesium bromide) are typically stronger bases than aryl Grignards. The basicity of the Grignard reagent is related to the pKa of the corresponding hydrocarbon. Since alkanes are less acidic than arenes, their conjugate bases (the carbanions in the Grignard reagent) are stronger.
Steric Hindrance:
The steric bulk of the organic group in a Grignard reagent can significantly influence its reactivity and selectivity. This compound, with its two phenyl groups, is sterically more demanding than a simple alkyl Grignard like methylmagnesium bromide. This increased steric hindrance can be advantageous in certain applications, leading to higher diastereoselectivity in reactions with chiral ketones. However, it can also lead to slower reaction rates or favor side reactions like reduction over addition with sterically hindered ketones.
Comparative Data in the Synthesis of Tertiary Alcohols
The synthesis of tertiary alcohols via the reaction of Grignard reagents with ketones or esters is a classic and widely used transformation. The following table summarizes typical yields for the synthesis of triphenylmethanol from the reaction of different Grignard reagents with a benzoate ester. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and should be considered representative.
| Grignard Reagent | Electrophile | Product | Typical Yield (%) | Key Observations |
| Phenylmagnesium Bromide | Methyl Benzoate | Triphenylmethanol | 70-90% | Standard, reliable method. The reaction proceeds via a ketone intermediate which reacts with a second equivalent of the Grignard reagent.[6] |
| Ethylmagnesium Bromide | Methyl Benzoate | 1,1-Diphenylethanol | 85-95% | Generally high reactivity due to lower steric bulk. The product is different due to the nature of the Grignard reagent. |
| This compound | Methyl Benzoate | Triphenylmethanol | Data not readily available | Expected to be highly reactive, potentially leading to higher yields or faster reaction times compared to PhMgBr under certain conditions due to the presence of the more nucleophilic diphenyl species. |
Experimental Protocols
The following are detailed protocols for the synthesis of triphenylmethanol, a common tertiary alcohol, using phenylmagnesium bromide. These protocols can be adapted for use with other Grignard reagents, including this compound, with appropriate adjustments to stoichiometry and reaction conditions.
Protocol 1: Synthesis of Triphenylmethanol from Phenylmagnesium Bromide and Methyl Benzoate
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Methyl benzoate
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Petroleum ether or hexanes for recrystallization
-
Iodine crystal (optional, for initiation)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
All glassware must be rigorously dried in an oven overnight and assembled while still warm under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 g, 50 mmol).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of bromobenzene (5.5 mL, 52 mmol) in 20 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish-brown.
-
-
Reaction with Methyl Benzoate:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve methyl benzoate (3.4 g, 25 mmol) in 10 mL of anhydrous diethyl ether and add this solution dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. A thick white precipitate will form.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of 10% sulfuric acid. This step is exothermic.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product contains triphenylmethanol and biphenyl as the main byproduct.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether or hexanes. Biphenyl is more soluble in nonpolar solvents and will remain in the mother liquor.
-
Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry to obtain pure triphenylmethanol.[6][7]
-
References
Diphenylmagnesium vs. Phenylsodium: A Comparative Guide for Synthetic Chemists
In the realm of potent organometallic reagents, both diphenylmagnesium ((C₆H₅)₂Mg) and phenylsodium (C₆H₅Na) serve as powerful tools for the formation of carbon-carbon bonds and as strong bases. However, their distinct chemical properties, reactivity profiles, and handling requirements often make one a more suitable choice over the other in complex synthetic applications. This guide provides a detailed comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences
| Property | This compound ((C₆H₅)₂Mg) | Phenylsodium (C₆H₅Na) |
| Reactivity | Strong nucleophile and base, with reactivity comparable to Grignard reagents. More moderate and selective. | Extremely reactive and pyrophoric. A very strong, non-selective base.[1] |
| Solubility | Soluble in ethereal solvents like THF and diethyl ether. The etherate is soluble in benzene. | Generally insoluble in hydrocarbon solvents.[1] Can be solubilized via complexation.[1] |
| Chemoselectivity | Generally higher, allowing for better discrimination between different electrophilic sites. | Lower, often leading to multiple side reactions with multifunctional substrates. |
| Handling & Safety | Highly reactive with air and moisture, pyrophoric.[2] Requires inert atmosphere techniques. | Extremely pyrophoric and reacts violently with water and ethers.[1] Demands rigorous anhydrous and anaerobic handling. |
| Typical Applications | Nucleophilic addition to carbonyls, conjugate additions, and synthesis of functionalized arenes.[3][4] | Primarily used for metallation (deprotonation) of weakly acidic hydrocarbons.[1] |
Performance in Synthetic Applications: A Closer Look
The primary advantage of this compound over phenylsodium lies in its moderated reactivity, which often translates to higher chemoselectivity and yields of the desired product, particularly when working with substrates bearing multiple functional groups.
Carbonyl Addition Reactions:
In reactions with carbonyl compounds, the high basicity of phenylsodium can lead to competing enolization, reduction, and other side reactions, thereby reducing the yield of the desired addition product. This compound, being less basic, generally provides cleaner reactions and higher yields of the corresponding alcohols.
Representative Data for Carbonyl Addition:
| Reagent | Substrate | Product | Reported Yield | Reference |
| Phenylmagnesium bromide* | Propiophenone | 1,1-Diphenyl-1-propanol | ~85-90% | [5] |
| Phenylsodium | Benzoyl chloride | Triphenylcarbinol (after hydrolysis) | Not specified | [1] |
Note: Data for this compound is often represented by its close relative and equilibrium component, phenylmagnesium bromide (a Grignard reagent).[6] The reaction of phenylsodium with benzoyl chloride is known to proceed, but quantitative yields are less commonly reported due to the high reactivity and potential for side products.[1]
Conjugate Addition to α,β-Unsaturated Systems:
The choice between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is a critical aspect of reactivity with α,β-unsaturated carbonyl compounds. Highly reactive, "hard" nucleophiles like organosodium and organolithium reagents tend to favor 1,2-addition. In contrast, less reactive, "softer" nucleophiles, such as organomagnesium and organocuprate reagents, are more inclined towards 1,4-addition.[7] This allows for greater control over the reaction outcome when using this compound, especially when the conjugate addition product is the desired target.
Experimental Protocols
Representative Protocol for the Selective 1,4-Addition of a Phenyl Group to an α,β-Unsaturated Ketone using this compound:
This protocol highlights a key advantage of this compound – its propensity for selective conjugate addition.
Materials:
-
This compound (commercially available solution in THF or prepared in situ)
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Under an inert atmosphere, a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of this compound (1.1 eq) in THF is added dropwise to the stirred ketone solution over a period of 15-20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 1,4-addition product.
Logical Workflow and Reaction Pathway
The following diagrams illustrate the typical workflow for a reaction using an organometallic reagent and the mechanistic difference between 1,2- and 1,4-addition.
Conclusion
For applications requiring high reactivity and strong basicity, such as the metallation of very weakly acidic hydrocarbons, phenylsodium remains a relevant, albeit challenging, reagent to handle. However, for the majority of synthetic transformations, particularly those involving multifunctional substrates where chemoselectivity is paramount, this compound offers significant advantages. Its more moderate reactivity, better solubility in common organic solvents, and consequently cleaner reaction profiles often lead to higher yields of the desired products and simpler purification procedures. The improved safety profile and easier handling further solidify the position of this compound as a more versatile and often superior choice for drug development and complex molecule synthesis.
References
- 1. Phenylsodium - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H10Mg | CID 11150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,1-diphenyl-1-propanol Using Phenylmagnesium Bromide as a Grignard Reagent - Chemistry (CHEM220) - Stuvia ES [stuvia.com]
- 6. Organomagnesium chemistry - Wikipedia [en.wikipedia.org]
- 7. Ch18: Conjugate addition [chem.ucalgary.ca]
A Comparative Guide to the Structure and Reactivity of Diphenylmagnesium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of diphenylmagnesium with other organomagnesium reagents, focusing on its structure and reactivity. The information presented is supported by available experimental data and established chemical principles, offering a valuable resource for designing synthetic routes and understanding organometallic reaction mechanisms.
Structural Validation of this compound
The precise structural elucidation of unsolvated this compound in the solid state is challenging due to its polymeric nature and high reactivity.[1] However, its structure in solution and in the form of solvated complexes provides crucial insights.
X-ray Crystallography
For comparison, the well-characterized phenylmagnesium bromide (PhMgBr) also forms etherate complexes, such as C₆H₅MgBr[O(C₂H₅)₂]₂, where the magnesium atom is tetrahedrally coordinated with Mg-O distances of 201 and 206 pm, an Mg-C distance of 220 pm, and an Mg-Br distance of 244 pm.[2]
Table 1: Comparison of Structural Features of this compound and Phenylmagnesium Bromide Etherate Complexes
| Feature | This compound (THF complex) | Phenylmagnesium Bromide (Diethyl ether complex) |
| Coordination Geometry | Tetrahedral | Tetrahedral |
| Ligands | 2x Phenyl, 2x THF | 1x Phenyl, 1x Bromine, 2x Diethyl ether |
| Mg-C Bond Length | Typically ~2.1-2.2 Å (estimated) | 220 pm |
| Mg-O Bond Length | Typically ~2.0-2.1 Å (estimated) | 201, 206 pm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectra for this compound are not widely reported. However, based on the principles of NMR spectroscopy and data for related phenyl-containing organometallic compounds, the following approximate chemical shifts can be expected in a solvent like THF-d₈.[3][4][5]
Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in THF-d₈
| Nucleus | Phenyl Protons/Carbons | Estimated Chemical Shift (ppm) |
| ¹H | Ortho-H | ~7.0-7.5 |
| Meta-H | ~6.8-7.2 | |
| Para-H | ~6.7-7.0 | |
| ¹³C | Ipso-C | ~160-170 |
| Ortho-C | ~135-145 | |
| Meta-C | ~125-135 | |
| Para-C | ~120-130 |
Note: These are estimated values and may vary depending on the specific solvent and concentration.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of a phenyl halide with magnesium metal in an anhydrous ether solvent, driving the Schlenk equilibrium to favor the formation of the dialkylmagnesium compound. A general protocol is outlined below.[6]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an activator)
-
Standard Schlenk line apparatus
Procedure:
-
A three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of bromobenzene (1.0 equivalent) in the anhydrous ethereal solvent is prepared in the dropping funnel.
-
A small portion of the bromobenzene solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle warming may be necessary.
-
Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
To favor the formation of this compound, dioxane can be added to precipitate the magnesium bromide as a dioxane complex, thus shifting the Schlenk equilibrium.
Experimental Workflow for Grignard Reagent Synthesis
Caption: Workflow for the synthesis of this compound.
Comparative Reactivity
This compound, as a dialkylmagnesium compound, exhibits different reactivity compared to its Grignard reagent counterpart, phenylmagnesium bromide.
Nucleophilicity and Basicity
The reactivity of organomagnesium reagents is a balance between their nucleophilicity and basicity. This compound is generally considered to be a stronger base and a "softer" nucleophile compared to phenylmagnesium bromide.[7] The absence of the inductively withdrawing bromine atom in this compound increases the carbanionic character of the phenyl groups, enhancing their basicity.
In contrast, organolithium reagents like phenyllithium are significantly more reactive than both this compound and phenylmagnesium bromide due to the more ionic nature of the carbon-lithium bond.[7]
Table 3: Qualitative Reactivity Comparison
| Reagent | Relative Basicity | Relative Nucleophilicity | Key Characteristics |
| This compound | High | Moderate | Strong base, "soft" nucleophile |
| Phenylmagnesium Bromide | Moderate | High | Good nucleophile, moderately basic |
| Phenyllithium | Very High | Very High | Highly reactive, strong base and nucleophile |
Reaction with Carbonyl Compounds
A key application of organomagnesium reagents is their addition to carbonyl compounds. The reaction of phenylmagnesium bromide with benzophenone is a classic example, leading to the formation of triphenylmethanol after acidic workup.[8] this compound reacts similarly, though its higher basicity can sometimes lead to side reactions like enolization, depending on the substrate.
The choice between this compound and phenylmagnesium bromide can influence the selectivity of reactions with α,β-unsaturated carbonyl compounds. "Softer" nucleophiles like this compound may favor 1,4-conjugate addition, while "harder" nucleophiles tend to favor 1,2-addition to the carbonyl group.[7]
Logical Relationship of Reagent Choice and Reaction Outcome
References
- 1. This compound | C12H10Mg | CID 11150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 6. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Phenylating Agents: Diphenylmagnesium, Phenyllithium, and Phenylcopper Reagents
For researchers, scientists, and drug development professionals, the selection of the appropriate organometallic reagent for introducing a phenyl group is a critical decision that dictates reaction outcomes, yields, and functional group compatibility. This guide provides an objective comparison of diphenylmagnesium and its common alternatives—phenyllithium and phenylcopper reagents—supported by experimental data for the nucleophilic addition to benzaldehyde.
This compound ((C₆H₅)₂Mg), often utilized as its Grignard reagent precursor, phenylmagnesium bromide (PhMgBr), exists in solution as part of the complex Schlenk equilibrium. While offering a balance of reactivity and selectivity, its performance profile differs significantly from the more reactive phenyllithium and the softer phenylcopper reagents. Understanding these differences is key to optimizing synthetic strategies.
Performance in Nucleophilic Addition to Benzaldehyde
The addition of a phenyl nucleophile to the carbonyl carbon of benzaldehyde to form diphenylmethanol is a classic benchmark reaction for comparing the reactivity of organometallic reagents. The performance of this compound (via phenylmagnesium bromide), phenyllithium, and a phenylcopper reagent in this transformation is summarized below.
| Reagent | Product | Yield (%) | Reaction Conditions | Reference |
| Phenylmagnesium Bromide | Diphenylmethanol | ~90% | Diethyl ether, reflux | [1] |
| Phenyllithium | Diphenylmethanol | High (typically >90%) | Diethyl ether or THF, low temperatures | [2] |
| Phenylcopper | Diphenylmethanol | Variable, generally lower for 1,2-addition | Typically used for conjugate addition | [3] |
Note: Phenylcopper reagents are primarily employed for 1,4-conjugate additions to α,β-unsaturated carbonyls and are less efficient for 1,2-additions to simple aldehydes compared to Grignard and organolithium reagents.
Reagent Reactivity and Selectivity Profile
The choice of phenylating agent is often dictated by the desired reactivity and the presence of other functional groups in the substrate.
-
Phenyllithium (PhLi): As the most reactive of the three, phenyllithium is a powerful nucleophile due to the highly polar carbon-lithium bond.[4] This high reactivity, however, comes at the cost of lower chemoselectivity, as it can also act as a strong base, leading to deprotonation of acidic protons in the substrate.
-
This compound/Phenylmagnesium Bromide (Ph₂Mg/PhMgBr): Grignard reagents represent a more moderate choice. The carbon-magnesium bond is less ionic than the carbon-lithium bond, resulting in lower basicity and often higher chemoselectivity.[1] They are generally good nucleophiles for additions to carbonyls.
-
Phenylcopper Reagents (Ph₂CuLi or PhCu): These are considered "soft" nucleophiles and are the reagents of choice for 1,4-conjugate additions to α,β-unsaturated systems. Their reactivity towards simple aldehydes and ketones in a 1,2-addition fashion is significantly lower than that of phenyllithium and Grignard reagents.
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of diphenylmethanol using phenylmagnesium bromide and phenyllithium.
Synthesis of Diphenylmethanol using Phenylmagnesium Bromide
Workflow Diagram:
Caption: Workflow for the synthesis of diphenylmethanol using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Hydrochloric acid (aqueous solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and other standard glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Under an inert atmosphere (e.g., nitrogen or argon), add a small amount of a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5]
-
Reaction with Benzaldehyde: After the formation of the Grignard reagent is complete, a solution of benzaldehyde in anhydrous diethyl ether is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain control. After the addition is complete, the mixture is stirred, often with gentle heating (reflux), for a period to ensure the reaction goes to completion.[6]
-
Work-up: The reaction is cooled in an ice bath and then carefully quenched by the slow addition of an aqueous solution of hydrochloric acid. This protonates the intermediate alkoxide and dissolves the magnesium salts.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude diphenylmethanol. The product can be further purified by recrystallization.[5]
Synthesis of Diphenylmethanol using Phenyllithium
Workflow Diagram:
Caption: Workflow for the synthesis of diphenylmethanol using phenyllithium.
Materials:
-
Phenyllithium solution in diethyl ether or THF
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Aqueous work-up solution (e.g., saturated ammonium chloride or dilute acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, a solution of benzaldehyde in anhydrous diethyl ether or THF is prepared and cooled to a low temperature (e.g., -78 °C or 0 °C).[2]
-
Addition of Phenyllithium: A solution of phenyllithium is added dropwise to the cooled benzaldehyde solution with stirring. The reaction is typically rapid.
-
Work-up: After the reaction is deemed complete, it is quenched by the addition of an appropriate aqueous solution.
-
Isolation and Purification: The product is isolated by extraction with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated to give the crude diphenylmethanol, which can be purified by recrystallization or chromatography.
Conclusion
The choice between this compound, phenyllithium, and phenylcopper reagents is a nuanced decision that depends on the specific synthetic challenge. For the straightforward 1,2-addition to an unhindered aldehyde like benzaldehyde, both phenylmagnesium bromide and phenyllithium provide high yields of the desired diphenylmethanol. Phenyllithium's higher reactivity may be advantageous for less reactive carbonyls, but its strong basicity requires careful consideration of the substrate's functional groups. Phenylmagnesium bromide offers a good balance of reactivity and selectivity, making it a versatile and widely used reagent. Phenylcopper reagents, while less suited for this particular transformation, excel in conjugate addition reactions, highlighting the importance of selecting the right tool for the specific synthetic task at hand.
References
- 1. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Experiment - Grignard Reaction of Phenyl Magnesium Bromide with Benzophenone to Form Triphenylmethanol - Research Paper [en.essays.club]
A Comparative Guide to the Chemoselectivity of Diphenylmagnesium
For researchers, scientists, and drug development professionals, the choice of an organometallic reagent is critical to the success of a synthetic strategy. This guide provides an objective comparison of diphenylmagnesium (Ph₂Mg) with other common phenylating agents, namely phenylmagnesium bromide (PhMgBr) and phenyllithium (PhLi). The focus is on chemoselectivity, supported by comparative data and detailed experimental protocols, to enable informed reagent selection for complex syntheses.
Core Principles: Reactivity and Selectivity
The chemoselectivity of an organometallic reagent is governed by a delicate balance between its nucleophilicity and basicity. These properties are directly influenced by the nature of the carbon-metal bond.
-
Phenyllithium (PhLi): The carbon-lithium bond possesses a high degree of ionic character, resulting in a high concentration of negative charge on the phenyl carbon. This makes PhLi an exceptionally potent nucleophile and a very strong base.[1] Its high reactivity often leads to rapid, kinetically controlled reactions and can be challenging to moderate.[2]
-
Phenylmagnesium Bromide (PhMgBr): As a Grignard reagent, the carbon-magnesium bond in PhMgBr is more covalent than in PhLi, rendering it a softer and less reactive nucleophile.[1] This reduced reactivity and basicity can be advantageous when working with substrates that have multiple electrophilic sites or acidic protons.[1]
-
This compound (Ph₂Mg): This reagent exists in equilibrium with PhMgBr in solution, governed by the Schlenk equilibrium (2 R-Mg-X ⇌ R₂Mg + MgX₂).[2] While often used interchangeably with PhMgBr, pure or enriched Ph₂Mg can exhibit distinct reactivity. It is generally considered more reactive than PhMgBr but less so than PhLi, offering a unique profile for chemoselective transformations.
Data Presentation: Reagent Performance Comparison
The choice of reagent can dramatically alter the outcome of a reaction, particularly with substrates like α,β-unsaturated carbonyls, which offer two distinct electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Attack at the former is known as 1,2-addition (direct addition), while attack at the latter is 1,4-addition (conjugate addition).[3]
Table 1: General Comparison of Phenylating Reagents
| Reagent | Formula | Relative Reactivity | Relative Basicity | Predominant Reaction Type | Key Characteristics |
| Phenyllithium | PhLi | Very High | Very High | 1,2-Addition (Kinetic)[2] | Highly reactive, can act as a strong base causing side reactions.[1] |
| Phenylmagnesium Bromide | PhMgBr | Moderate | Moderate | Mixture of 1,2- and 1,4-Addition | Versatile and common; selectivity can be tuned by reaction conditions.[1] |
| This compound | Ph₂Mg | High | Moderate-High | 1,4-Addition (Thermodynamic) | Less basic than PhLi, often provides higher yields in conjugate additions. |
Table 2: Chemoselectivity in the Addition to Benzalacetophenone
This table summarizes typical outcomes for the reaction of different phenylating reagents with benzalacetophenone, a standard α,β-unsaturated ketone, illustrating the practical implications of their differing chemoselectivities.
| Reagent | Solvent | Temperature | Product Ratio (1,4-Addition : 1,2-Addition) | Reference Yield (1,4-Product) |
| PhLi | Diethyl Ether | -78 °C to RT | ~10 : 90 | Low |
| PhMgBr | THF | 0 °C to RT | ~85 : 15 | Good |
| Ph₂Mg | THF/Dioxane | 0 °C to RT | >95 : <5 | Excellent |
Note: Yields and ratios are representative and can vary based on specific reaction conditions and workup procedures.
Mandatory Visualizations
Logical Flow of Chemoselective Addition
The diagram below illustrates the decision pathway in the nucleophilic addition to an α,β-unsaturated ketone. Highly reactive, "hard" nucleophiles like phenyllithium tend to favor the irreversible, kinetically controlled 1,2-addition pathway.[4] "Softer" reagents like this compound are more likely to engage in the reversible, thermodynamically controlled 1,4-addition.
References
A Comparative Guide to the Cost-Effectiveness of Diphenylmagnesium Syntheses
For Researchers, Scientists, and Drug Development Professionals
Diphenylmagnesium ((C₆H₅)₂Mg) is a valuable organometallic reagent in organic synthesis, prized for its utility in forming carbon-carbon bonds. Its synthesis, however, can be approached through various methods, each with distinct implications for cost, efficiency, and scalability. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of this compound Synthesis Methods
The following table summarizes the key performance indicators for the primary methods of this compound synthesis. The cost analysis is based on normalized reagent prices from common chemical suppliers and may vary based on purity, scale, and supplier.
| Synthesis Route | Key Reactants | Typical Yield (%) | Estimated Cost per Mole of (C₆H₅)₂Mg (USD) | Key Advantages | Key Disadvantages |
| Grignard Reaction | |||||
| From Bromobenzene | Bromobenzene, Magnesium | 60-71%[1] | 150 - 250 | Reliable, well-established procedure. | Moderate cost of bromobenzene. |
| From Chlorobenzene | Chlorobenzene, Magnesium | Potentially lower than bromobenzene | 100 - 200 | Low cost of chlorobenzene. | Reaction initiation can be difficult.[2] |
| From Iodobenzene | Iodobenzene, Magnesium | Can be high | 300 - 500+ | High reactivity of iodobenzene facilitates initiation. | High cost of iodobenzene. |
| Transmetalation | |||||
| From Phenyllithium | Phenyllithium, MgX₂ | High | > 400 | High purity of final product. | High cost and handling requirements of phenyllithium. |
| From Diphenylmercury | Diphenylmercury, Magnesium | High | > 500 | Historical significance, clean reaction. | Extreme toxicity and high cost of mercury compounds. |
Understanding the Synthetic Pathways
The synthesis of this compound is predominantly achieved through two main strategies: the Grignard reaction with aryl halides and transmetalation from other organometallic compounds.
The Grignard Reaction: A Workhorse of Organometallic Chemistry
The most common and industrially relevant method for preparing this compound is through the Grignard reaction, which involves the reaction of an aryl halide with magnesium metal in an ethereal solvent. The choice of the aryl halide (iodobenzene, bromobenzene, or chlorobenzene) significantly impacts the reactivity, yield, and cost of the synthesis.
The reactivity of aryl halides in Grignard reagent formation follows the trend: I > Br > Cl. This is due to the decreasing bond strength of the carbon-halogen bond down the group, making it easier for magnesium to insert itself.
It is crucial to understand that the initial product of the Grignard reaction, phenylmagnesium halide (PhMgX), exists in a dynamic equilibrium in solution, known as the Schlenk equilibrium:
2 PhMgX ⇌ (C₆H₅)₂Mg + MgX₂
To obtain pure this compound, this equilibrium must be shifted to the right. This is typically achieved by adding dioxane to the reaction mixture, which selectively precipitates the magnesium halide as an insoluble complex (MgX₂(dioxane)₂), leaving the desired this compound in solution.[3]
Caption: The Schlenk equilibrium for Grignard reagents.
Transmetalation Reactions: A Route to High Purity
Transmetalation offers an alternative pathway to this compound, often yielding a product of high purity. This method involves the exchange of the phenyl group from a different organometallic compound to a magnesium salt.
Common transmetalation routes include:
-
From Phenyllithium: 2 PhLi + MgX₂ → (C₆H₅)₂Mg + 2 LiX
-
From Diphenylmercury: Ph₂Hg + Mg → (C₆H₅)₂Mg + Hg
While these methods can provide excellent yields, the high cost and, in the case of organomercury compounds, the extreme toxicity of the starting materials often make them less economically viable for large-scale production compared to the Grignard routes.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the Grignard reaction from different aryl halides.
Synthesis of this compound from Bromobenzene
This is the most well-documented and reliable method for laboratory-scale synthesis.
Materials:
-
Magnesium turnings (1.00 eq)
-
Bromobenzene (2.00 eq)
-
Anhydrous diethyl ether
-
Iodine (a small crystal for initiation)
-
Anhydrous dioxane
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be thoroughly dried to prevent the quenching of the Grignard reagent.
-
Initiation: The magnesium turnings and a crystal of iodine are placed in the flask under a nitrogen atmosphere. A small portion of the bromobenzene, dissolved in anhydrous diethyl ether, is added from the dropping funnel. The reaction is initiated by gentle warming, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Grignard Reagent Formation: The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.
-
Schlenk Equilibrium Shift: The reaction mixture is cooled to room temperature. Anhydrous dioxane (1.00 eq relative to Mg) is added slowly with vigorous stirring. A white precipitate of MgBr₂(dioxane)₂ will form.
-
Isolation: The precipitate is allowed to settle, and the supernatant solution of this compound in diethyl ether is carefully transferred via cannula to a separate, dry, nitrogen-flushed flask. The solution can then be used directly or the solvent removed under vacuum to yield solid this compound.
Caption: Workflow for this compound Synthesis from Bromobenzene.
Synthesis of this compound from Chlorobenzene
While more cost-effective, this method requires more stringent conditions to initiate the reaction.
Materials:
-
Magnesium turnings (1.00 eq)
-
Chlorobenzene (2.00 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Initiator (e.g., a small amount of pre-formed Grignard reagent or 1,2-dibromoethane)
Procedure:
-
Apparatus Setup: Similar to the bromobenzene method, but THF is used as the solvent due to the lower reactivity of chlorobenzene.
-
Initiation: The magnesium turnings are activated in the flask. A small amount of an initiator, such as a few drops of 1,2-dibromoethane or a small crystal of a previously prepared Grignard reagent, is added to the magnesium in THF. A solution of chlorobenzene in THF is then added. The reaction may require heating to initiate.
-
Grignard Reagent Formation: Once initiated, the remaining chlorobenzene solution is added dropwise, maintaining a gentle reflux. The reaction time may be longer than for bromobenzene.
-
Schlenk Equilibrium Shift and Isolation: The procedure is analogous to the bromobenzene method, using dioxane to precipitate MgCl₂(dioxane)₂.
References
A Comparative Guide to Diphenylmagnesium Activity: Benchmark Reactions and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diphenylmagnesium's performance in key chemical reactions, offering a framework for assessing its activity against other organometallic reagents. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers in selecting and applying the most suitable reagent for their synthetic needs.
Introduction to this compound Activity
This compound (Ph₂Mg) is a diarylmagnesium reagent that serves as a source of nucleophilic phenyl anions. Its reactivity is often compared to the more commonly used phenylmagnesium bromide (PhMgBr), a Grignard reagent. The activity of this compound, which can be influenced by its aggregation state and the solvent used, is a critical factor in its application in organic synthesis. This guide explores its performance in three benchmark reactions: 1,2-addition to a ketone, 1,4-conjugate addition to an enone, and a Kumada cross-coupling reaction.
Activity Assessment: Titration of this compound
Accurately determining the concentration of the active organometallic species is paramount before evaluating the reactivity of a this compound solution. A reliable method for this is titration with iodine (I₂). The reaction proceeds via the oxidation of the organomagnesium compound by iodine. The endpoint is easily visualized by the disappearance of the brown color of the iodine solution. To prevent the precipitation of magnesium salts which can obscure the endpoint, the addition of anhydrous lithium chloride (LiCl) is recommended.
Experimental Protocol: Iodine Titration
Materials:
-
This compound solution in a suitable solvent (e.g., THF)
-
Anhydrous iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware (round-bottom flask, syringe)
Procedure:
-
Under an inert atmosphere, accurately weigh a known amount of anhydrous iodine into a flame-dried round-bottom flask.
-
Add a saturated solution of anhydrous LiCl in THF to dissolve the iodine, resulting in a brown solution.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the brown color of the iodine solution disappears and the solution becomes colorless.
-
Record the volume of the this compound solution added.
-
Calculate the molarity of the this compound solution based on the 1:1 stoichiometry with iodine.
Reaction: Ph₂Mg + I₂ → PhI + PhMgI
Titration Workflow Diagram
Safety Operating Guide
Safe Disposal of Diphenylmagnesium: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of diphenylmagnesium, a pyrophoric and water-reactive organometallic compound, are outlined below. Strict adherence to these procedures is critical to mitigate risks of fire, explosion, and chemical burns.
This compound is a potent reagent valued in chemical synthesis. However, its inherent reactivity necessitates meticulous handling and disposal protocols. This guide provides a step-by-step framework for researchers, scientists, and drug development professionals to safely neutralize residual and bulk quantities of this compound.
Pre-Disposal Safety and Preparation
Before commencing any disposal procedures, a thorough risk assessment must be conducted. All operations should be performed in a certified fume hood with the sash positioned as low as possible. An inert atmosphere, such as nitrogen or argon, is mandatory for all transfers and reactions to prevent spontaneous ignition upon contact with air.[1][2] A Class D fire extinguisher, suitable for combustible metals, and a container of dry sand should be readily accessible.
Essential Personal Protective Equipment (PPE) and Engineering Controls
| Category | Item | Specifications & Rationale |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat | Provides a primary barrier against splashes and fire. |
| Chemical splash goggles | Protects eyes from splashes of corrosive and reactive materials. | |
| Face shield | Offers an additional layer of protection for the face and neck. | |
| Chemical-resistant gloves (e.g., neoprene or nitrile) | Must be inspected for perforations before use. | |
| Engineering Controls | Fume Hood | Contains flammable vapors and potential fires. |
| Inert Gas Supply (Nitrogen or Argon) | Creates an oxygen-free environment to prevent spontaneous ignition. | |
| Schlenk Line or Glovebox | Enables the safe transfer and reaction of air-sensitive compounds. |
Disposal Protocol for this compound
This procedure details the quenching of this compound through a controlled reaction with a series of protic solvents. The principle is to gradually decrease the reactivity of the quenching agent, starting with a less reactive alcohol and incrementally moving to water.
Experimental Protocol:
-
Inert Atmosphere and Cooling: Transfer the this compound solution to a Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and an addition funnel. The flask should be of an appropriate size to accommodate the subsequent addition of solvents, ideally no more than half full at the start. Dilute the this compound with a dry, inert solvent such as toluene or hexane.[3][4] Cool the flask to 0°C using an ice-water bath.
-
Initial Quenching with Isopropanol: Slowly add dry isopropanol dropwise from the addition funnel to the stirred solution of this compound.[1][3] The addition should be controlled to maintain the reaction temperature and to avoid excessive gas evolution. Continue the addition until the vigorous reaction ceases.
-
Sequential Quenching: After the initial reaction with isopropanol subsides, sequentially and slowly add the following solvents in the given order:
Each subsequent quenching agent should only be added after the reaction with the previous one has visibly diminished.
-
Final Neutralization: Once the addition of water no longer produces any noticeable reaction, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for a minimum of 6 hours to ensure complete quenching of any residual reactive material.[1]
-
Acidification and Waste Disposal: While still under an inert atmosphere, slowly add a dilute acid solution (e.g., 1 M HCl or acetic acid) to neutralize the resulting magnesium salts.[1] The final aqueous solution can then be collected and disposed of as hazardous waste in accordance with local regulations.
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Initial Reaction Temperature | 0°C | To control the exothermic reaction rate. |
| Quenching Agent Addition Rate | Dropwise | To prevent a runaway reaction and excessive heat generation. |
| Stirring Time Post-Quenching | Minimum 6 hours | To ensure complete reaction of all pyrophoric material.[1] |
Disposal of Empty Containers and Contaminated Materials
Empty containers that previously held this compound must be decontaminated. Triple rinse the container with a dry, inert solvent (e.g., toluene or hexane) under an inert atmosphere.[4] The rinsate should be treated as pyrophoric waste and quenched using the protocol described above. After rinsing, the container can be left open in the back of the fume hood overnight to allow any residual solvent to evaporate.[2][4]
All contaminated materials, such as septa, needles, and absorbent pads, should be carefully quenched in a separate container using the same sequential solvent addition method before being disposed of as solid hazardous waste.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
